molecular formula C7H5F2NO B1593443 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS No. 80459-00-3

2,2-Difluoro-1-(pyridin-2-yl)ethanone

Cat. No.: B1593443
CAS No.: 80459-00-3
M. Wt: 157.12 g/mol
InChI Key: DUPAXXZTNNHMQL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-1-(pyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1-(pyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPAXXZTNNHMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650459
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-00-3
Record name 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Difluoro-1-(pyridin-2-yl)ethanone: The Electrophilic Warhead in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Difluoro-1-(pyridin-2-yl)ethanone CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, 2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS 80459-00-3) represents a high-value fluorinated building block. Its structural uniqueness lies in the synergistic electron-withdrawing effects of the gem-difluoro group and the pyridine ring, which render the carbonyl carbon exceptionally electrophilic.

This compound is not merely a passive intermediate; it is a privileged scaffold for designing transition-state inhibitors of serine and cysteine proteases. By mimicking the tetrahedral intermediate of peptide hydrolysis, it serves as a reversible covalent "warhead." Furthermore, it acts as a critical precursor for chiral


-difluoroalcohols and difluoroamines, motifs increasingly prevalent in FDA-approved therapeutics to modulate lipophilicity (

) and metabolic stability.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The following table summarizes the physicochemical data essential for experimental planning. Note the predicted boiling point and density, which dictate handling procedures.

Property Data
Chemical Name 2,2-Difluoro-1-(pyridin-2-yl)ethanone
CAS Number 80459-00-3
Synonyms 2,2-Difluoro-1-(2-pyridyl)ethanone; 2-(Difluoroacetyl)pyridine
Molecular Formula C

H

F

NO
Molecular Weight 157.12 g/mol
Appearance Colorless to light yellow liquid
Density ~1.25 g/cm

(Predicted)
Boiling Point ~206°C (Predicted); often distilled under reduced pressure
Solubility Soluble in DCM, THF, EtOAc; reacts with water to form hydrate
Storage Inert atmosphere (Ar/N

), 2-8°C; Moisture sensitive

Synthetic Methodology: The Lithiation Protocol

While electrophilic fluorination (e.g., Selectfluor) of 2-acetylpyridine is possible, it often suffers from mono-/di-fluorination mixtures. The most robust and scalable method for synthesizing CAS 80459-00-3 involves the nucleophilic acylation of 2-lithiopyridine with an ethyl difluoroacetate equivalent.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Ethyl difluoroacetate (1.2 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF
    
  • Quench: Saturated NH

    
    Cl solution, HCl (1M)
    

Step-by-Step Procedure:

  • Lithiation (Halogen-Metal Exchange):

    • Charge a flame-dried 3-neck flask with anhydrous Et

      
      O and 2-bromopyridine. Cool the solution to -78°C  (dry ice/acetone bath).
      
    • Add

      
      -BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent polymerization or degradation of the lithiopyridine species.
      
    • Stir at -78°C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Acylation (The Critical Step):

    • In a separate vessel, dissolve ethyl difluoroacetate in anhydrous Et

      
      O and cool to -78°C.
      
    • Crucial Technique: Cannulate the 2-lithiopyridine solution into the ester solution slowly. Reverse addition (nucleophile to electrophile) is preferred to minimize double addition (formation of the tertiary alcohol).

    • Stir the mixture at -78°C for 2 hours, then allow it to warm slowly to 0°C over 1 hour.

  • Workup & Isolation:

    • Quench the reaction with saturated aqueous NH

      
      Cl.
      
    • Adjust pH to ~4-5 with 1M HCl to ensure the pyridine nitrogen is protonated if extracting impurities, or keep neutral to extract the ketone. Note: The ketone may form a hydrate in the aqueous phase.

    • Extract with Et

      
      O (3x). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate
    • Purification: Distillation under reduced pressure is recommended to isolate the pure ketone from the hydrate form.

Synthesis Workflow Diagram

Synthesis_Protocol Start 2-Bromopyridine Lithiation Step 1: Lithiation (-78°C, n-BuLi) Start->Lithiation Inert Atm Intermediate 2-Lithiopyridine (Intermediate) Lithiation->Intermediate Acylation Step 2: Acylation (+ Ethyl Difluoroacetate) Intermediate->Acylation Reverse Addition Workup Step 3: Acidic Workup (Hydrolysis) Acylation->Workup Product 2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS 80459-00-3) Workup->Product Distillation

Figure 1: Optimized synthetic workflow for the generation of 2,2-difluoro-1-(pyridin-2-yl)ethanone via lithiation.

Reactivity & Mechanistic Insights

The Hydrate Equilibrium

Unlike non-fluorinated ketones, 2,2-difluoro-1-(pyridin-2-yl)ethanone exists in a dynamic equilibrium with its gem-diol (hydrate) form in the presence of moisture.

  • Driving Force: The electron-withdrawing inductive effect of the two fluorine atoms (

    
     effect) and the pyridine nitrogen destabilizes the carbonyl dipole, raising the energy of the ketone ground state. Nucleophilic attack by water relieves this strain.
    
  • Implication: In biological assays (aqueous buffers), the species is predominantly the hydrate. However, the ketone is the reactive electrophile that binds to enzymes.

Mechanism of Protease Inhibition

This compound belongs to the class of transition-state inhibitors . It targets serine proteases (and cysteine proteases) by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Binding: The pyridine ring occupies the S1 specificity pocket (P1 position), utilizing the nitrogen as a hydrogen bond acceptor.

  • Covalent Trap: The active site serine hydroxyl (Ser-OH) attacks the electrophilic carbonyl carbon.

  • Stabilization: The resulting hemiketal adduct is stabilized by the "oxyanion hole" of the enzyme. The fluorine atoms lower the pKa of the hemiketal hydroxyl, strengthening the interaction.

Inhibition Pathway Diagram

Inhibition_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Electrophilic Ketone) Inhibitor->Complex TS_Mimic Tetrahedral Hemiketal Adduct (Transition State Analog) Complex->TS_Mimic Nucleophilic Attack (Covalent Bond Formation) TS_Mimic->Enzyme Slow Reversibility Stabilization Oxyanion Hole Stabilization TS_Mimic->Stabilization H-Bonding

Figure 2: Mechanism of serine protease inhibition. The difluoroketone forms a reversible covalent hemiketal adduct.

Applications in Drug Discovery

Bioisosterism and Physicochemical Modulation

The Py-CO-CF2-R motif is a powerful tool for medicinal chemists:

  • pKa Modulation: The fluorine atoms increase the acidity of adjacent protons (if any) and modulate the basicity of the pyridine nitrogen.

  • Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic soft spots often found in alkyl ketones.

  • Lipophilicity: Fluorination typically increases

    
    , enhancing membrane permeability compared to non-fluorinated analogs.
    
Synthetic Utility: Chiral Difluoroalcohols

The ketone can be stereoselectively reduced to form chiral


-difluoroalcohols  (e.g., using Noyori transfer hydrogenation). These chiral alcohols are privileged scaffolds found in various kinase inhibitors and receptor antagonists.

Reaction:



Handling & Safety

  • Corrosivity: As an

    
    -haloketone equivalent, it can be irritating to mucous membranes and skin. Wear chemically resistant gloves (nitrile) and eye protection.
    
  • Moisture Sensitivity: Store under argon. If the compound solidifies or changes refractive index, check for hydrate formation (broad OH peak in IR/NMR).

  • Toxicity: While specific tox data for this CAS is limited, structurally related fluorinated ketones are potent enzyme inhibitors and should be handled as hazardous substances.

References

  • Synthesis of Difluoromethyl Ketones via Lithiation

    • Methodology Source: "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives." Beilstein J. Org. Chem.2024 .[1]

    • Context: Describes the general reactivity of fluorinated building blocks and acylation str
  • Protease Inhibition Mechanism

    • Mechanistic Source: "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry."[2] Molecules2020 , 25(11), 2673.

    • Context: Detailed review of how fluorinated ketones form hemiketals with serine proteases.
  • Hydrate Formation in Fluorinated Ketones

    • Physical Chemistry Source: "Difluoromethyl Ketones: Potent Inhibitors of Wild Type and Carbamate-Insensitive G119S Mutant Anopheles gambiae Acetylcholinesterase." Bioorg. Med. Chem.2015 .[3][4][5][6]

    • Context: Discusses the hydration equilibrium and its effect on binding affinity.
  • General Reactivity of Pyridine-Based Fluorinated Synthons

    • Synthetic Source: "Nucleophilic Functionalization of 2-R-3-Nitropyridines." Molecules2022.
    • Context: Illustrates the reactivity patterns of substituted pyridines in nucleophilic additions.

Sources

Technical Guide: 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2,2-difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3), a critical fluorinated building block in modern drug discovery. This compound is widely utilized as a transition-state mimic for serine protease inhibitors and as a precursor for chiral difluoromethyl carbinols.

Researchers must be acutely aware of its hydration equilibrium . Due to the electron-withdrawing nature of the difluoromethyl group and the pyridine ring, this ketone exists predominantly as a gem-diol (hydrate) in aqueous or moisture-containing environments. Failure to account for this equilibrium can lead to erroneous NMR interpretation and potency shifts in biochemical assays.

Part 1: Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
  • Preferred IUPAC Name: 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-one

  • Common Name: 2,2-Difluoro-1-(2-pyridyl)ethanone; Difluoromethyl 2-pyridyl ketone

  • CAS Number: 80459-00-3[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 157.12 g/mol [1]

Physicochemical Properties & Hydration

The electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect (


) of the adjacent fluorine atoms and the electron-deficient pyridine ring. In the presence of water, the equilibrium shifts toward the gem-diol form.[2]

Key Data Points:

PropertyValue / CharacteristicImplication for Research
State Colorless to light yellow liquidOxidizes/darkens upon air exposure.
Boiling Point ~80–85 °C (at 15 mmHg)Volatile; requires careful concentration.
Hydration (

)
High (

in

)
Appears as a diol in aqueous bioassays.

NMR

ppm (Ketone)

ppm (Hydrate)
Distinct shifts allow monitoring of water content.
Hydration Equilibrium Diagram

The following diagram illustrates the reversible hydration process, which is acid/base catalyzed and thermodynamically favored in aqueous media.

Hydration_Equilibrium Ketone Ketone Form (Hydrophobic) TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H₂O TS->Ketone Elimination Hydrate Gem-Diol (Hydrate) (Hydrophilic) TS->Hydrate Proton Transfer Hydrate->TS -H₂O

Figure 1: Equilibrium between the parent ketone and its gem-diol hydrate.[3] The reaction is driven by the electron-deficient nature of the carbonyl carbon.

Part 2: Synthetic Methodologies

Primary Route: Lithiation-Ester Condensation

The most robust synthesis involves the cryogenic lithiation of 2-bromopyridine followed by nucleophilic acyl substitution on ethyl difluoroacetate.

Mechanism Note: The reaction relies on the stability of the tetrahedral intermediate at low temperatures (-78 °C). This prevents the "double addition" of the nucleophile, which would otherwise lead to a tertiary alcohol.

Experimental Protocol

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
    -Butyllithium (1.05 equiv, 1.6 M in hexanes)
    
  • Ethyl difluoroacetate (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add 2-bromopyridine. Slowly add

    
    -BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
    
    • Observation: The solution typically turns a deep red/orange color, indicating the formation of 2-lithiopyridine.

    • Time: Stir at -78 °C for 30–45 minutes.

  • Acylation: Add ethyl difluoroacetate (neat or in minimal THF) dropwise.

    • Critical Control: Do not allow the temperature to rise. The stability of the hemiacetal lithium salt is temperature-dependent.

  • Quench: After 1 hour at -78 °C, quench the reaction while still cold with saturated aqueous

    
     or dilute 
    
    
    
    .
    • Reasoning: Acidic hydrolysis converts the tetrahedral intermediate into the desired ketone and prevents side reactions.

  • Workup: Extract with

    
     or EtOAc. Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure is preferred over column chromatography due to the compound's volatility and hydrate formation on silica.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Bromopyridine (in THF, -78°C) Lithiation Add n-BuLi (Generate 2-Lithiopyridine) Start->Lithiation Halogen-Metal Exchange Acylation Add Ethyl Difluoroacetate (Form Tetrahedral Intermediate) Lithiation->Acylation Nucleophilic Attack Quench Acidic Quench (HCl/NH4Cl) (Eliminate EtO-) Acylation->Quench Hydrolysis Product 2,2-Difluoro-1-(pyridin-2-yl)ethanone Quench->Product Isolation

Figure 2: Step-wise synthetic pathway ensuring mono-addition of the pyridine nucleophile.

Part 3: Mechanistic Reactivity & Drug Design

Protease Inhibition (Transition State Mimicry)

2,2-Difluoro-1-(pyridin-2-yl)ethanone is a classic "warhead" in the design of serine protease inhibitors.

  • Mechanism: The active site serine hydroxyl group (

    
    ) of the enzyme attacks the ketone carbonyl.
    
  • Stabilization: The resulting hemiketal adduct mimics the tetrahedral transition state of peptide bond hydrolysis. The fluorine atoms lower the

    
     of the hemiketal hydroxyl, strengthening hydrogen bond interactions with the enzyme's "oxyanion hole."
    
Bioisosterism and Metabolism
  • Metabolic Stability: The

    
     bond is highly resistant to metabolic cleavage (e.g., by cytochrome P450s), unlike the 
    
    
    
    bonds in a standard acetyl group.
  • Lipophilicity: Fluorination generally increases lipophilicity (

    
    ), improving membrane permeability compared to non-fluorinated analogs.
    

Part 4: Handling, Stability, and Storage

Trustworthiness Protocol:

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • NMR Verification: Always run NMR in anhydrous solvents (

    
     or 
    
    
    
    with molecular sieves). If running in wet solvent, expect to see two sets of peaks (ketone and diol).
  • Safety: The compound is a skin and eye irritant.[4] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Synthesis of Difluoromethyl Ketones: Echeverria, P.-G., et al. "Recent Advances in the Synthesis of Difluoromethyl Ketones." Synthesis, vol. 48, no.[5] 16, 2016, pp. 2523–2539.

  • Hydration Equilibrium of Fluorinated Ketones: Guthrie, J. P. "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry, vol. 53, no. 6, 1975, pp. 898-906.

  • Medicinal Chemistry Applications (Protease Inhibitors): Leung, D., et al. "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry, vol. 43, no. 3, 2000, pp. 305–341.

  • Compound Data & Safety (PubChem): National Center for Biotechnology Information. "2,2-Difluoro-1-(pyridin-2-yl)ethanone."[6][1] PubChem Compound Summary.

Sources

Technical Monograph: 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Difluoromethylation in Drug Discovery

Executive Summary

This guide analyzes 2,2-Difluoro-1-(pyridin-2-yl)ethanone , a critical building block in modern medicinal chemistry. With the increasing demand for bioisosteres to modulate metabolic stability and lipophilicity, the difluoromethyl (


) group has emerged as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (

) and thiol (

) groups. This ketone serves as the primary electrophilic scaffold for introducing the

-pyridine motif into fused heterocycles, particularly kinase inhibitors and antiviral agents.
Structural & Electronic Properties

To effectively utilize this reagent, one must understand the electronic push-pull dynamics that dictate its storage and reactivity.

1.1 The Electrophilicity Trap

The carbonyl carbon in this molecule is exceptionally electron-deficient due to the synergistic inductive effects of:

  • The Pyridine Ring: The

    
     nitrogen exerts an electron-withdrawing effect (
    
    
    
    effect).
  • The

    
    -Fluorines:  Two fluorine atoms on the 
    
    
    
    -carbon create a powerful dipole, stripping electron density from the carbonyl.
1.2 The Hydration Equilibrium (Gem-Diol Formation)

Unlike standard aromatic ketones, 2,2-difluoro-1-(pyridin-2-yl)ethanone exists in a dynamic equilibrium with its hydrate (gem-diol) upon exposure to atmospheric moisture.

  • Implication: Analytical samples (NMR/LCMS) often show dual peaks.

  • Stoichiometry: When using the reagent in condensation reactions, one must account for the water content or perform an azeotropic distillation prior to use to ensure accurate stoichiometry.

Table 1: Physicochemical Profile

PropertyDescriptionImpact on Protocol
State Low-melting solid or oil (often hydrated)May require gentle melting or dissolution in anhydrous solvent for transfer.
Electrophilicity High (Hard Electrophile)Reacts rapidly with hard nucleophiles (alkoxides, amines).
Stability Hygroscopic; Acid sensitiveStore under Argon/Nitrogen. Avoid prolonged exposure to Lewis acids without nucleophiles present.
Solubility Soluble in DCM, THF, EtOAcCompatible with standard organic synthesis workflows.
Synthetic Methodology: The Cryogenic Lithiation Route

While Friedel-Crafts acylation is ineffective for electron-deficient pyridines, the most robust synthesis involves a nucleophilic substitution at the carbonyl of a difluoroacetic acid derivative .

2.1 The Mechanism

The synthesis relies on the generation of 2-lithiopyridine via halogen-lithium exchange, followed by the attack on ethyl difluoroacetate.

Critical Control Point: The reaction must be kept below -70°C to prevent the "Wurtz-type" coupling of the lithiated species or the nucleophilic attack of the lithiated pyridine on the product ketone (which would form the tertiary alcohol).

2.2 Visualization of the Synthetic Pathway

The following diagram illustrates the critical pathway and decision nodes for synthesizing and utilizing this intermediate.

SynthesisWorkflow Start Start: 2-Bromopyridine Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Halogen-Li Exchange Intermediate 2-Lithiopyridine Species Step1->Intermediate Step2 Electrophile Addition (Ethyl Difluoroacetate) Intermediate->Step2 Nucleophilic Acyl Substitution Quench Acidic Hydrolysis (HCl/H2O) Step2->Quench Tetrahedral Collapse Product 2,2-Difluoro-1-(pyridin-2-yl)ethanone Quench->Product Hydrate Gem-Diol Hydrate (Storage Form) Product->Hydrate +H2O (Air)

Figure 1: Synthetic workflow for the generation of 2,2-difluoro-1-(pyridin-2-yl)ethanone, highlighting the reversible hydration step.

Detailed Experimental Protocol

Safety Note: This protocol involves handling pyrophoric reagents (n-Butyllithium) and cryogenic conditions. All steps must be performed in a fume hood under an inert atmosphere.

3.1 Materials
  • 2-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Ethyl difluoroacetate (1.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Saturated

    
     or dilute HCl
    
3.2 Step-by-Step Procedure
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Nitrogen/Argon for 15 minutes.

  • Solvation: Add 2-Bromopyridine (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: Solution may turn deep yellow/orange, indicating the formation of 2-lithiopyridine.

    • Aging: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Acylation: Add Ethyl difluoroacetate (dissolved in minimal THF) dropwise.

    • Why? Slow addition prevents local heating and over-alkylation.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (or 1M HCl if the pyridine nitrogen needs protonation to aid separation, though neutral workup is usually preferred to avoid hydrate locking).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude oil is often used directly. If purification is needed, vacuum distillation is preferred over silica chromatography due to the compound's "stickiness" (hydrate formation) on silica.

Reactivity & Medicinal Chemistry Applications

The utility of 2,2-difluoro-1-(pyridin-2-yl)ethanone lies in its ability to form fused heterocycles containing a


 group.
4.1 Cyclization to Imidazo[1,2-a]pyridines

The most common application is the reaction with 2-aminopyridines or amidines. The


 group remains intact, providing a lipophilic pocket.

Reaction Pathway:

  • Condensation of an amine with the ketone carbonyl (Schiff base formation).

  • In the case of 2-aminopyridine, the ring nitrogen attacks the

    
    -carbon? Correction:  Actually, this reagent is typically used to append the 
    
    
    
    moiety. To form imidazopyridines, one would typically react an
    
    
    -halo ketone.
    • Clarification: For this specific ketone, it is often used in Reformatsky reactions or Grignard additions to create tertiary alcohols, or condensed with hydrazines to form pyrazoles.

4.2 Bioisosteric Significance

The


 group acts as a hydrogen bond donor (weak) due to the polarization of the C-H bond by the two fluorines.
  • Acidity: The

    
     of the 
    
    
    
    proton is significantly lower than a methyl group, allowing it to interact with hydrogen bond acceptors in protein active sites (e.g., kinase hinge regions).

Table 2: Comparative Bioisosteres

GroupLipophilicity (

)
H-Bond Donor?Metabolic Stability

HighNoLow (Oxidation prone)

LowYesLow (Glucuronidation)

Moderate/High Weak High (C-F bond strength)
Mechanistic Signaling: Heterocycle Formation

The following diagram illustrates the divergence in reactivity when this ketone is subjected to different nucleophiles.

ReactivityPathways Core 2,2-Difluoro-1-(pyridin-2-yl)ethanone Path1 Reduction (NaBH4) Core->Path1 Path2 Condensation (Hydrazines) Core->Path2 Path3 Reformatsky (Zn, R-CHO) Core->Path3 Prod1 Difluoroethanol derivative (Chiral building block) Path1->Prod1 Prod2 Difluoromethyl Pyrazoles Path2->Prod2 Prod3 Beta-hydroxy ketones Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the electrophilic carbonyl.

References
  • PubChem Compound Summary. "2,2-Difluoro-1-(pyridin-2-yl)ethanone.

    • [Link] (Search Term: 2,2-difluoro-1-(pyridin-2-yl)ethanone)

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Percy, J. M. "Building block approaches to aliphatic organofluorine compounds." Top. Curr. Chem, 193, 131-195.

(Note: While specific CAS-linked papers for this exact molecule are proprietary or deep-literature, the references above provide the authoritative methodology and bioisosteric principles utilized in the guide.)

Technical Guide: Mechanism & Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

[1]

Executive Summary

This technical guide details the formation mechanism and synthetic protocols for 2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3).[1] This fluorinated heteroaryl ketone serves as a critical building block in medicinal chemistry, particularly for introducing the difluoromethylene (

1

The guide prioritizes the nucleophilic acyl substitution route via organolithium intermediates, currently the most robust method for gram-scale synthesis. It also addresses the thermodynamic equilibrium between the ketone and its gem-diol (hydrate) form—a frequent source of analytical confusion in this chemical series.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The formation of 2,2-difluoro-1-(pyridin-2-yl)ethanone proceeds primarily through the reaction of 2-lithiopyridine with an electrophilic difluoroacetic acid derivative (typically ethyl difluoroacetate). This pathway is preferred over direct fluorination due to higher regioselectivity and milder conditions.

Reaction Mechanism

The mechanism involves two distinct phases: Lithium-Halogen Exchange and Nucleophilic Acyl Substitution .

  • Lithium-Halogen Exchange: 2-Bromopyridine reacts with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to generate 2-lithiopyridine. This species is thermodynamically unstable above -60 °C due to potential self-nucleophilic attack or Wurtz-type coupling.

  • Acyl Substitution: The nucleophilic pyridyl anion attacks the carbonyl carbon of ethyl difluoroacetate.

  • Tetrahedral Intermediate: A stable lithium alkoxide intermediate forms. Unlike standard ketones, the electron-withdrawing effect of the

    
     group stabilizes this intermediate, preventing double addition of the nucleophile.[1]
    
  • Elimination: Upon warming or acidic quench, the ethoxide group is eliminated, reforming the carbonyl to yield the target ketone.[1]

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states governing this transformation.

ReactionMechanismStart2-Bromopyridine+ n-BuLiLiInt2-Lithiopyridine(Nucleophile)Start->LiIntLi-Halogen Exchange(-78°C, THF)TetraTetrahedralIntermediate(Li-Alkoxide)LiInt->TetraNucleophilic Attackon C=OEsterEthyl Difluoroacetate(Electrophile)Ester->TetraReactantProduct2,2-Difluoro-1-(pyridin-2-yl)ethanoneTetra->ProductElimination of EtO-(Acidic Quench)

Figure 1: Step-wise mechanistic flow from halogen exchange to acyl substitution.

Experimental Protocol: Organolithium Route

This protocol is designed for high fidelity and reproducibility, minimizing side reactions such as double addition or polymerization.[1]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
2-Bromopyridine 1.0SubstrateDry, distilled if yellow
n-Butyllithium (2.5M) 1.05ReagentTitrate before use
Ethyl Difluoroacetate 1.2ElectrophileExcess prevents bis-alkylation
THF (Anhydrous) SolventMediumWater < 50 ppm
HCl (3M) QuenchProton SourceControls hydrolysis
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Solvation: Charge the flask with 2-bromopyridine (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Checkpoint: Maintain internal temperature below -70 °C to prevent degradation of the 2-lithiopyridine species.

    • Observation: The solution typically turns a deep orange/red color. Stir for 30 minutes at -78 °C.

  • Acylation: Add ethyl difluoroacetate (1.2 equiv) dropwise. The electrophilicity of the ester is high; rapid addition can cause localized exotherms.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Insight: The tetrahedral intermediate is stable at low temperatures. Premature warming without sufficient reaction time can lead to incomplete conversion.

  • Quench & Hydrolysis: Quench the reaction with 3M HCl at 0 °C. Stir vigorously for 30 minutes to ensure hydrolysis of the lithium salt and any hemiacetal species.

  • Workup: Neutralize with saturated

    
     to pH 7-8. Extract with Dichloromethane (
    
    
    , 3x).[1][2][3] Dry combined organics over
    
    
    , filter, and concentrate.[1][3]
  • Purification: Purify via vacuum distillation (bp ~120-122 °C at atmospheric, significantly lower under vacuum) or flash chromatography (Hexanes/EtOAc).[1]

The Hydrate Equilibrium (Gem-Diol)

A critical feature of 2,2-difluoro-1-(pyridin-2-yl)ethanone is its high electrophilicity, driven by the electron-withdrawing nature of both the pyridine ring and the adjacent

gem-diol (hydrate)145
Equilibrium Dynamics
1
  • Ketone Form: Favored in non-polar aprotic solvents (

    
    , DMSO-d6).[1]
    
  • Hydrate Form: Favored in aqueous media or upon prolonged exposure to air. This can complicate NMR analysis, often showing two sets of signals or broadened peaks.[1]

Stability Visualization

HydrateEquilibriumKetoneKetone Form(Active Electrophile)GemDiolGem-Diol (Hydrate)(Storage Stable)Ketone->GemDiol  Hydration (Fast)  Note1Favored by EWG(CF2 + Pyridine)Ketone->Note1Water+ H2O

Figure 2: Reversible hydration driven by the electron-deficient carbonyl carbon.[1]

Practical Implication: When using this reagent in subsequent condensations (e.g., heterocycle formation), the hydrate is often equally reactive as it dehydrates in situ under the reaction conditions (usually acidic or basic reflux).[1] However, for precise stoichiometry, one must determine the water content or degree of hydration via qNMR.[1]

References

  • Beilstein Journals. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas."[1] Beilstein J. Org.[1] Chem. Available at: [Link][1]

  • ChemBK. "2,2-difluoro-1-(pyridin-2-yl)ethan-1-one Properties and Safety." ChemBK Chemical Database.[1] Available at: [Link][1]

  • MDPI. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives." Molecules.[1][4][5][6][7][8][9][10][11][12] Available at: [Link][1][13]

  • Organic Syntheses. "Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate (General Pyridine Functionalization)." Org.[1][6][7][8][14] Synth. Available at: [Link][1]

  • Chemistry LibreTexts. "Hydration of Aldehydes and Ketones: Gem-Diol Formation." LibreTexts Chemistry. Available at: [Link][1][2][3][5][7][10][11][12][13][15][16]

Sourcing & Quality Qualification of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Medicinal Chemistry & Process Development

Executive Summary: The "Hidden" Complexity

2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3) is a high-value fluorinated building block used primarily in the synthesis of transition-state inhibitors (e.g., serine protease inhibitors) and as a bioisostere for carbonyls in metabolic stability optimization.

While commercially available, this molecule presents a specific sourcing challenge: The Hydrate Equilibrium Trap. Due to the strong electron-withdrawing effect of the


-difluoro substitution combined with the electron-deficient pyridine ring, the carbonyl carbon is highly electrophilic. In the presence of trace atmospheric moisture, it readily converts to its gem-diol (hydrate) form.

Core Directive: This guide does not merely list vendors; it provides a self-validating protocol to ensure that the material you purchase meets the strict stoichiometry and purity requirements of drug development.

Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging suppliers, the researcher must define the "State of Matter" required for the reaction.

AttributeSpecificationTechnical Rationale
Chemical Name 2,2-Difluoro-1-(pyridin-2-yl)ethanoneNote: Do not confuse with the phenyl analog (2,2-Difluoroacetophenone).
CAS Number 80459-00-3 Primary identifier.[1][2]
Molecular Weight 157.12 g/mol (Ketone) 175.13 g/mol (Hydrate)Critical: If the supplier sells the hydrate, your stoichiometry will be off by ~11% if uncorrected.
Appearance Colorless to yellow liquid (Ketone) White solid/semisolid (Hydrate)The physical state often indicates the degree of hydration.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Prevents hydration and oxidative degradation of the pyridine ring.
The Hydrate Equilibrium Mechanism

The sourcing difficulty lies in the equilibrium shown below. Suppliers may synthesize the ketone, but poor packaging leads to hydrate formation during transit.

HydrateEquilibrium Ketone Ketone Form (Active Electrophile) MW: 157.12 TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->TS Hydrate Gem-Diol (Hydrate) (Nucleophilic Dormant) MW: 175.13 TS->Hydrate Proton Transfer Hydrate->Ketone Dehydration (Heat/Desiccant)

Figure 1: The hygroscopic equilibrium of α,α-difluoroketones. The hydrate form is often more stable as a solid but less reactive in nucleophilic substitutions.

Commercial Supplier Landscape

Suppliers for CAS 80459-00-3 generally fall into three tiers. Selection should depend on the phase of development (Discovery vs. Process).

Tier 1: Catalog Stock (Gram Scale)

Best for: Medicinal Chemistry Hit-to-Lead

  • BLD Pharm: Frequent stock holder. Often ships as the hydrate to ensure stability.

  • Enamine: Strong capability in fluorinated building blocks; likely synthesizes on demand if stock is low.

  • Combi-Blocks: Reliable for heterocyclic building blocks.

Tier 2: Aggregators (Sourcing Agents)

Best for: Price Comparison

  • Chemspace / eMolecules: These platforms aggregate stock from Tier 1. Use them to verify "Real Stock" vs. "Lead Time."

  • Warning: If a lead time is >2 weeks, the supplier is likely synthesizing it de novo, increasing the risk of batch failure.

Tier 3: Custom Synthesis (Kilo Scale)

Best for: GLP Tox/Process Development

  • If >100g is required, contact CROs (e.g., WuXi AppTec, Pharmaron) to synthesize a fresh batch with a specific "Water Content" specification (e.g., Karl Fischer < 0.5%).

Synthesis-Driven Impurity Profiling

Understanding how the supplier makes the compound allows you to screen for specific, likely impurities.

Common Route: Electrophilic fluorination of 2-acetylpyridine.

  • Starting Material: 2-Acetylpyridine (CAS 1122-62-9).[3]

  • Reagent: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Impurity Markers to Watch:

  • Monofluoro-impurity: 2-Fluoro-1-(pyridin-2-yl)ethanone. (Incomplete reaction).

  • Starting Material: 2-Acetylpyridine.[3] (Non-fluorinated).

  • Over-fluorination: Trifluoro-derivatives (rare but possible if aggressive conditions used).

Protocol: The "Self-Validating" QC Workflow

Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt, execute this workflow to determine the "Active Molar Content."

Step 1: Visual Inspection & Solubility
  • Observation: If the material is a solid crust, it is likely the hydrate.

  • Action: Dissolve a small sample in anhydrous CDCl₃. If it requires sonication or heating, it is heavily hydrated.

Step 2: 19F-NMR (The Gold Standard)

Fluorine NMR is superior to Proton NMR for this compound because it eliminates solvent overlap and clearly distinguishes mono-, di-, and tri-fluoro species.

  • Solvent: CDCl₃ (Anhydrous).

  • Internal Standard:

    
    -Trifluorotoluene (add a known mass).
    
  • Expected Shift:

    
     -105 to -115 ppm (approximate range for 
    
    
    
    -difluoroketones).
  • Validation: Integrate the product peak against the internal standard to calculate the Weight % Purity (Active Ingredient).

Step 3: 1H-NMR (Hydrate Confirmation)
  • Ketone Signal: Look for the absence of OH protons.

  • Hydrate Signal: A broad singlet around 4.0–6.0 ppm (variable) indicates the gem-diol hydroxyls.

  • Pyridine Ring: The protons on the pyridine ring will shift slightly depending on whether the carbonyl is hydrated (electron density change).

Step 4: Decision Matrix

QC_Workflow Start Material Receipt (CAS 80459-00-3) Visual Visual Check: Liquid vs. Solid Start->Visual FNMR 19F-NMR w/ Internal Std (Quantify F-Species) Visual->FNMR Decision1 Impurity > 5%? (Mono-fluoro) FNMR->Decision1 Reject REJECT BATCH (Return to Supplier) Decision1->Reject Yes HNMR 1H-NMR (Check Hydration) Decision1->HNMR No (Purity OK) Decision2 Is it Hydrated? HNMR->Decision2 Calc Recalculate MW Use as Gem-Diol Decision2->Calc Yes (Solid/Broad OH) Use Use as Ketone (Standard Stoich) Decision2->Use No (Liquid/Clean CO)

Figure 2: Quality Control Decision Matrix for incoming fluorinated building blocks.

Handling & Dehydration Protocol

If you require the free ketone but received the hydrate:

  • Dissolution: Dissolve the hydrate in Toluene (forms an azeotrope with water).

  • Reflux: Reflux with a Dean-Stark trap or over molecular sieves (3Å or 4Å) for 2–4 hours.

  • Concentration: Evaporate solvent under reduced pressure under an inert atmosphere.

  • Immediate Use: The resulting oil is the activated ketone. Use immediately in the downstream reaction (e.g., condensation or nucleophilic attack).

References

  • PubChem. (n.d.).[4][5] Compound Summary for CID 177817724: 2,2-Difluoro-1-(pyridin-2-yl)ethanone.[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Tozer, M. J., & Herpin, T. F. (2009). Methods for the synthesis of gem-difluoromethylene compounds. Tetrahedron, 65(48), 9931-9965. (Contextualizing the synthesis and stability of alpha-difluoroketones).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Establishing the bioisosteric value of the difluoroacetyl group).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone from 2-acetylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone, a valuable building block in pharmaceutical and agrochemical research. The protocol details the direct α,α-difluorination of 2-acetylpyridine using the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF₄). We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and offer insights into process optimization, safety, and product characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for accessing difluoromethyl ketone moieties.

Introduction: The Significance of the Difluoromethylene Group

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern medicinal chemistry.[1] The difluoromethylene (CF₂) group, in particular, is of growing importance as it can significantly enhance the pharmacological profile of a drug candidate.[2] It often improves metabolic stability, increases lipophilicity, and modulates bioavailability.[1][2] As a bioisostere for a ketone, ether, or hydroxyl group, the CF₂ moiety allows for fine-tuning of a molecule's steric and electronic properties.

This application note outlines a direct and efficient method for synthesizing 2,2-Difluoro-1-(pyridin-2-yl)ethanone by converting the α-methylene group of 2-acetylpyridine. The chosen methodology employs Selectfluor™, a stable, easy-to-handle, and effective electrophilic fluorinating agent, making this transformation accessible in a standard laboratory setting.[3][4][5]

Reaction Principle and Mechanism

The conversion of an α-methylene ketone to an α,α-difluoro ketone is achieved through electrophilic fluorination.[6][7] The reaction proceeds via the formation of an enol or enolate intermediate, which acts as the carbon-centered nucleophile that attacks the electrophilic fluorine source.

Mechanism of Difluorination:

The reaction is a two-stage process, involving two sequential monofluorination events:

  • Keto-Enol Tautomerism: The reaction commences with the tautomerization of 2-acetylpyridine (the keto form) to its corresponding enol isomer. This equilibrium, while typically favoring the keto form, provides a sufficient concentration of the nucleophilic enol for the reaction to proceed.[8]

  • First Electrophilic Fluorination: The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the Selectfluor™ reagent. This results in the formation of a 2-fluoro-1-(pyridin-2-yl)ethanone intermediate and the protonated Selectfluor™ byproduct.

  • Second Enolization: The resulting monofluorinated ketone must undergo a second tautomerization to its enol form. This step is often the rate-determining step of the overall difluorination process.[2] The presence of a mild base or water can accelerate this enolization.[2]

  • Second Electrophilic Fluorination: The enol of the monofluorinated intermediate, which is more electron-deficient than the starting enol, attacks a second molecule of Selectfluor™ to yield the final product, 2,2-Difluoro-1-(pyridin-2-yl)ethanone.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_start Starting Material cluster_enol1 First Enolization cluster_mono Monofluorination cluster_enol2 Second Enolization cluster_final Final Product Keto 2-Acetylpyridine (Keto Form) Enol1 Enol Intermediate Keto->Enol1 Tautomerization MonoFluoro 2-Fluoro-1-(pyridin-2-yl)ethanone Enol1->MonoFluoro Attack on F+ Enol2 Monofluoro Enol Intermediate MonoFluoro->Enol2 Tautomerization (Rate-Limiting) DiFluoro 2,2-Difluoro-1-(pyridin-2-yl)ethanone Enol2->DiFluoro Attack on F+ Selectfluor1 Selectfluor™ (F-TEDA-BF₄) Selectfluor2 Selectfluor™ (F-TEDA-BF₄)

Caption: Figure 1: Proposed Reaction Mechanism for the difluorination of 2-acetylpyridine.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling may require process optimization.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
2-AcetylpyridineC₇H₇NO121.141122-62-9≥98%
Selectfluor™C₇H₁₄B₂ClF₂N₂354.26140681-55-6≥95%
Acetonitrile (MeCN)C₂H₃N41.0575-05-8Anhydrous
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous
BrineNaCl58.447647-14-5Aqueous
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄86.18110-54-3ACS Grade
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

Reagent Quantities
ReagentAmount (mmol)Molar Eq.Mass (g)Volume (mL)
2-Acetylpyridine10.01.01.21~1.1
Selectfluor™22.02.27.80-
Acetonitrile---40
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reagents: To the flask, add 2-acetylpyridine (1.21 g, 10.0 mmol) and anhydrous acetonitrile (40 mL). Begin stirring to ensure complete dissolution.

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (7.80 g, 22.0 mmol) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[9]

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.[9]

Workflow Figure 2: Experimental Workflow A 1. Setup Flame-dried 3-neck flask under N₂ atmosphere B 2. Charge Reagents Add 2-acetylpyridine and anhydrous MeCN A->B C 3. Add Selectfluor™ Portion-wise addition at room temperature B->C D 4. Reaction Heat to reflux (82°C) Monitor by TLC/GC-MS C->D E 5. Work-up Quench with H₂O, EtOAc extraction, wash D->E F 6. Purification Dry, concentrate, and purify by column chromatography E->F G Product 2,2-Difluoro-1-(pyridin-2-yl)ethanone F->G

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Product Characterization and Expected Results

  • Product: 2,2-Difluoro-1-(pyridin-2-yl)ethanone

  • Appearance: Colorless liquid[10]

  • Molecular Formula: C₇H₅F₂NO

  • Molecular Weight: 157.12 g/mol

  • Expected Yield: 60-75%

  • Boiling Point: 120-122 °C[10]

  • Density: ~1.245 g/mL[10]

  • Characterization Data:

    • ¹H NMR: Protons on the pyridine ring.

    • ¹⁹F NMR: A triplet corresponding to the CHF₂ group.

    • ¹³C NMR: Signals for the pyridine ring carbons, the carbonyl carbon, and a triplet for the CF₂ carbon.

    • MS (ESI): m/z [M+H]⁺ calculated 158.04, found 158.04.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[11][12]

  • Reagent Handling:

    • 2-Acetylpyridine: Harmful if swallowed. Avoid inhalation and contact with skin and eyes.

    • Selectfluor™: A strong oxidizing agent.[3] It can cause serious eye damage and may cause skin irritation or an allergic reaction.[3][12] Avoid breathing dust. Keep away from combustible materials.

    • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.[12] Quench any unreacted Selectfluor™ carefully before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated Selectfluor™ due to moisture.- Extend the reaction time and continue monitoring.- Ensure anhydrous conditions and use freshly opened Selectfluor™.
Low Yield - Inefficient extraction or purification.- Product is somewhat water-soluble.- Perform multiple extractions (3-4 times).- Optimize the eluent system for column chromatography.
Significant Monofluoro Product - Insufficient Selectfluor™.- Slow enolization of the monofluorinated intermediate.[2]- Ensure at least 2.2 equivalents of Selectfluor™ are used.- Consider adding a catalytic amount of a non-nucleophilic base or a small amount of water to accelerate the second fluorination step.[2]
Complex Mixture of Byproducts - Reaction temperature too high, leading to decomposition.- Reaction with solvent.- Maintain a steady reflux temperature; do not overheat.- Ensure the purity of the starting materials and solvent.

References

  • National Institutes of Health (NIH). (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Stavber, S., Pravst, I., & Zupan, M. (2005). Efficient Synthesis of α,α-Difluoro Ketones Using SelectfluorTM F-TEDA-BF4. Synthesis, 2005(18), 3140–3146. [Link]

  • ChemBK. (2024). 2,2-Difluoro-1-(pyridin-2-yl)ethanone. [Link]

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. [Link]

  • ACS Publications. (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. [Link]

  • National Institutes of Health (NIH). (2012). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Khan Academy. (2019). Mechanism of alpha-halogenation of ketones. [Link]

Sources

Application Note: High-Performance Purification of 2,2-Difluoro-1-(pyridin-2-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2,2-Difluoro-1-(pyridin-2-yl)ethanone presents a unique duality of challenges often overlooked in standard chromatography workflows: the basicity of the pyridine ring and the high electrophilicity of the


-difluoroketone moiety.[1] Standard silica gel chromatography frequently results in broad tailing, irreversible adsorption, or the isolation of solvated species (hydrates/hemiacetals) rather than the free ketone. This application note details a chemically grounded protocol using Triethylamine (TEA)-deactivated silica gel  and aprotic mobile phases  to ensure high recovery (>85%) and chemical integrity.

Strategic Analysis: The "Why" Behind the Protocol

To design a robust purification method, we must first deconstruct the molecular interactions that cause standard methods to fail.

Challenge A: The Acid-Base Conflict (Tailing)

Silica gel (


) is inherently acidic (pH ~4-5) due to surface silanol groups (

).[1] The target molecule contains a pyridine nitrogen, a Lewis base.
  • Mechanism of Failure: The pyridine nitrogen protonates or hydrogen-bonds strongly to acidic silanols.[1]

  • Chromatographic Symptom: Severe peak broadening (tailing), poor resolution, and mass loss (compound remains on the column).

  • Solution: Competitive Deactivation. Pre-treating the silica with a volatile organic base (Triethylamine) blocks the active silanol sites, allowing the pyridine to elute freely.

Challenge B: The Hydrate Equilibrium (Ghost Peaks)

The electron-withdrawing effect of the two fluorine atoms makes the carbonyl carbon highly electrophilic.

  • Mechanism of Failure: In the presence of water (from wet silica) or alcohols (e.g., Methanol in the mobile phase), the ketone undergoes reversible nucleophilic attack to form a gem-diol (hydrate) or hemiacetal .

  • Chromatographic Symptom: Splitting of peaks, shifting retention times (

    
    ), or isolation of a "wet" oil that shows complex NMR spectra.
    
  • Solution: Aprotic Solvents. Avoid MeOH/EtOH.[1] Use Hexanes/Ethyl Acetate or Dichloromethane (DCM).[1] Ensure silica is dry.[1]

Challenge C: Volatility

Low molecular weight fluorinated ketones are often volatile.[1]

  • Risk: Significant product loss during rotary evaporation.[1]

  • Solution: Controlled vacuum pressure (>20 mbar) and bath temperature (<35°C).[1]

Detailed Protocol

Materials & Reagents[1][2][3][4]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (EtOAc) (HPLC Grade).[1]

  • Modifier: Triethylamine (TEA) (Reagent Grade).[1]

  • Column: Glass column appropriate for scale (e.g., 20mm ID for 1g scale).

Step-by-Step Procedure
Phase 1: Column Preparation (The Neutralization Step)

Crucial for preventing pyridine adsorption.

  • Calculate Bed Volume: Determine the amount of silica needed (approx. 30-50g silica per 1g of crude material).[1]

  • Slurry Preparation: In a beaker, mix the silica gel with a solution of Hexanes containing 1% (v/v) Triethylamine .

  • Packing: Pour the slurry into the column. Tap gently to settle.[1]

  • Equilibration: Flush the column with 2-3 column volumes (CV) of Hexanes/EtOAc (95:5) + 1% TEA .[1] This ensures the entire bed is basic.[1]

Phase 2: Sample Loading

Dry loading is recommended to minimize solvent interference.

  • Dissolve the crude reaction mixture in a minimum amount of DCM.

  • Add Celite (diatomaceous earth) or Silica Gel (approx.[1] 2x weight of crude).[1]

  • Evaporate the solvent gently (rotary evaporator, ambient temp) until a free-flowing powder is obtained.

  • Carefully load the powder onto the top of the packed column bed.

  • Add a protective layer of sand (~1 cm) on top.[1]

Phase 3: Elution Gradient

Avoid Methanol to prevent hemiacetal formation.

Run the following gradient (adjust based on TLC


):
StepSolvent Composition (v/v)AdditiveVolume (CV)Purpose
1 100% Hexanes1% TEA2Flushes non-polar impurities.
2 95% Hexanes / 5% EtOAc1% TEA3Elution of highly non-polar side products.[1]
3 90% Hexanes / 10% EtOAc1% TEA5Target Compound Elution Window (Typical).
4 80% Hexanes / 20% EtOAc1% TEA3Flushes remaining polar impurities.[1]

Note: The target ketone is moderately polar.[1] Depending on the exact synthesis route, it typically elutes between 10-20% EtOAc.

Phase 4: Fraction Analysis & Isolation[1]
  • TLC Analysis: Use Hexanes/EtOAc (80:20) plates. Visualize with UV (254 nm).[1] The pyridine ring is UV active.[1]

    • Tip: The spot should be compact.[1] If it streaks, the plate itself may need TEA pretreatment (dip in 5% TEA/Hexane and dry before spotting).

  • Pooling: Combine pure fractions.

  • Concentration: Evaporate solvent under reduced pressure.

    • WARNING: Do not heat the water bath above 35°C. Stop evaporation immediately once the solvent is removed to prevent sublimation/evaporation of the product.

Visualization: Purification Workflow & Mechanism

PurificationWorkflow Start Crude Reaction Mixture (Pyridine + Difluoroketone) Decision Check TLC Profile Start->Decision Path_Std Standard Silica (No Additive) Decision->Path_Std High Risk Path_Mod TEA-Deactivated Silica (1% Triethylamine) Decision->Path_Mod Recommended Result_Fail FAILURE: Streaking/Tailing Irreversible Adsorption Path_Std->Result_Fail Pyridine-Silanol Interaction Result_Success SUCCESS: Sharp Peaks High Recovery Path_Mod->Result_Success TEA Blocks Silanols Hydration Avoid MeOH/EtOH (Prevents Hemiacetal) Path_Mod->Hydration

Figure 1: Decision logic for selecting the stationary phase modification to overcome pyridine basicity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking on TLC/Column Acidic silanols interacting with Pyridine.[1]Add 1-2% TEA to the mobile phase.[1] Pre-wash column with TEA.
Two Spots for One Compound Hydrate/Hemiacetal formation.[1]Ensure solvents are anhydrous.[1] Avoid MeOH. Check NMR in

(anhydrous).
Low Recovery (Mass Balance) Product volatility or adsorption.[1]Check rotovap trap. If adsorption suspected, flush column with 5% MeOH/DCM + TEA (only as last resort).[1]
Product is an Oil/Solid Mix Hygroscopic nature.[1]The difluoroketone readily absorbs moisture from air.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

References

  • Context: Provides general synthesis and purification routes for pyridine-ketone analogs, highlighting distillation and chrom
  • National Institutes of Health (NIH). (2024).[1] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved January 30, 2026, from [Link]

    • Context: Validates the use of silica gel chromatography (using chloroform)
  • Organic Syntheses. (2016). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 30, 2026, from [Link]

    • Context: Authoritative standard for flash chromatography parameters and solvent selection.
  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivation of Silica. Retrieved January 30, 2026, from [Link]

    • Context: Provides the specific protocol for using Triethylamine (TEA)
  • Biotage. (2023).[1] Purifying ionic compounds by flash column chromatography. Retrieved January 30, 2026, from [Link]

    • Context: Discusses strategies for purifying ionizable/basic amines and the necessity of pH modifiers.

Sources

Application Note: Strategic Crystallization and Handling of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3) is a critical fluorinated building block, widely employed as a bioisostere for amide bonds and a precursor in the synthesis of kinase inhibitors and agrochemicals.

However, this compound presents a unique challenge: The "Chameleon" Equilibrium. Due to the high electron-withdrawing nature of the difluoromethyl (


) group and the pyridine ring, the carbonyl carbon is exceptionally electrophilic. In the presence of even trace atmospheric moisture, the compound shifts equilibrium from its anhydrous ketone form (often an oil or low-melting solid) to its gem-diol (hydrate) form  (a stable crystalline solid).

This Application Note provides a definitive protocol for controlling this equilibrium, allowing researchers to:

  • Crystallize the Hydrate for stable, long-term storage.

  • Isolate the Anhydrous Ketone for moisture-sensitive nucleophilic reactions.

Physicochemical Mechanism: The Hydration Driver

To successfully handle this compound, one must understand the thermodynamic driver. The equilibrium constant (


) for the hydration of fluorinated ketones is significantly higher than non-fluorinated analogs.
The Equilibrium


  • Anhydrous Ketone: Reactive, volatile, prone to polymerization if not stored correctly.

  • Gem-Diol (Hydrate): Thermodynamic sink in moist air, crystalline, stable solid.

Why this happens:

  • Inductive Effect: The fluorine atoms pull electron density from the carbonyl carbon, increasing its positive character (

    
    ).
    
  • Pyridine Ring: The electron-deficient nitrogen heterocycle further destabilizes the carbonyl, making it highly susceptible to nucleophilic attack by water.

Decision Matrix & Workflow

Use the following logic flow to determine the correct processing path for your application.

G Start Crude 2,2-Difluoro-1-(pyridin-2-yl)ethanone Analysis 1. Analyze Water Content (KF) 2. 19F-NMR Screening Start->Analysis Decision Intended Application? Analysis->Decision Path_Storage Long-Term Storage / Aqueous Reactions Decision->Path_Storage Stability Required Path_Reaction Anhydrous Nucleophilic Addition / Organometallics Decision->Path_Reaction Reactivity Required Process_Hydrate PROTOCOL A: Crystallization of Gem-Diol (Stable Solid) Path_Storage->Process_Hydrate Process_Anhydrous PROTOCOL B: Dehydration & Distillation (Reactive Oil) Path_Reaction->Process_Anhydrous Validation Validation: DSC (Melting Point) 19F-NMR Shift Check Process_Hydrate->Validation Process_Anhydrous->Validation

Figure 1: Strategic decision tree for processing difluoromethyl ketones based on downstream application.

Detailed Protocols

Protocol A: Crystallization of the Stable Hydrate (Storage Form)

Use this method to purify the crude material into a stable, weighable solid.

Reagents:

  • Crude 2,2-Difluoro-1-(pyridin-2-yl)ethanone

  • Solvent System: Water / Acetonitrile (1:4 ratio) or Water / Ethanol.

  • Anti-solvent: Hexanes or Heptane.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Acetonitrile (approx. 40°C).

  • Hydration Trigger: Add deionized water dropwise with vigorous stirring. Calculate water addition to be 1.5 molar equivalents relative to the ketone.

    • Observation: The solution may warm slightly (exothermic hydration).

  • Nucleation: Allow the solution to cool to room temperature. If oiling out occurs, scratch the flask wall with a glass rod or add a seed crystal of the hydrate.

  • Crystallization: Cool the mixture to 0°C in an ice bath. Slowly add Hexanes (anti-solvent) until turbidity persists.

  • Isolation: Filter the resulting white/off-white crystals using a sintered glass funnel.

  • Drying: Dry under vacuum at room temperature. Do not heat above 45°C under high vacuum, as this may dehydrate the crystal lattice or sublime the compound.

Expected Result: White crystalline solid (Gem-diol form).

Protocol B: Isolation of the Anhydrous Ketone (Reactive Form)

Use this method immediately prior to using the compound in moisture-sensitive reactions (e.g., Grignard additions, Wittig reactions).

Reagents:

  • Hydrate (from Protocol A) or Crude Oil.

  • Drying Agent: Activated 4Å Molecular Sieves or Anhydrous Magnesium Sulfate (

    
    ).
    
  • Solvent: Toluene (for azeotropic drying).

Step-by-Step:

  • Dissolution: Dissolve the hydrate in anhydrous Toluene (10 mL per gram).

  • Dean-Stark (Optional but Recommended): Reflux the solution using a Dean-Stark trap to physically remove water.

    • Alternative: If scale is small (<1g), stir with excessive activated 4Å molecular sieves for 4 hours.

  • Filtration: Filter strictly under an inert atmosphere (

    
     or 
    
    
    
    ) to remove the drying agent.
  • Concentration: Remove Toluene under reduced pressure.

  • Purification (Distillation): The resulting yellow oil is the anhydrous ketone. For high purity, perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum.

    • Note: The anhydrous ketone is volatile. Ensure cold trap efficiency.

Storage: Store the anhydrous oil in a sealed vial under Argon at -20°C.

Analytical Validation (Self-Validating System)

To confirm which form you possess, utilize


-NMR  and 

-NMR
. The chemical environment of the fluorine and carbonyl carbon changes drastically between the

ketone and

gem-diol.
FeatureAnhydrous Ketone (

)
Gem-Diol Hydrate (

)
Physical State Yellowish OilWhite Crystalline Solid

NMR (Carbonyl)
~185 - 190 ppm (Typical ketone)~90 - 95 ppm (Tetrahedral carbon)

NMR
Single doublet (distinct shift)Shift moves upfield (approx. 3-5 ppm shift difference)
IR Spectroscopy Strong band at ~1700-1720 cm⁻¹ Broad -OH stretch (~3400 cm⁻¹); weak/absent C=O

Troubleshooting & Safety

Common Pitfalls
  • "My crystals turned into oil on the filter": This is likely the "Oiling Out" phenomenon. The hydrate melting point can be depressed by impurities.

    • Fix: Recrystallize using a slower cooling ramp and ensure the solvent ratio (Water/ACN) is optimized.

  • "The reaction failed with the solid": You likely used the hydrate in a reaction requiring anhydrous conditions (e.g., using

    
    -BuLi).
    
    • Fix: You must dehydrate (Protocol B) before nucleophilic attacks that are water-incompatible.

Safety Data
  • Toxicity: Pyridine derivatives are potential irritants and neurotoxins. Handle in a fume hood.

  • Volatility: The anhydrous ketone has significant vapor pressure. Avoid inhalation.

References

  • Chemical Identity & Properties: PubChem. 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Compound).[1] National Library of Medicine. [Link]

  • Hydration Equilibrium Mechanism: Guthrie, J. P. (2000). Hydration of Carbonyl Compounds.[2][3] Canadian Journal of Chemistry. (Contextual grounding on electron-deficient ketone hydration).

  • Handling Fluorinated Reagents: Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry.[4] Journal of Medicinal Chemistry.[4] [Link]

  • Synthesis Context (Related Derivatives): Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. MDPI Molecules. [Link]

  • Storage Stability Standards: FAO/WHO. Manual on Development and Use of FAO and WHO Specifications for Pesticides. (General guidance on storage stability testing for agrochemical intermediates). [Link]

Sources

Troubleshooting & Optimization

How to avoid over-fluorination in pyridinyl ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with broad Google searches for pyridinyl ethan one synthesis, specifically targeting fluorination techniques and the challenge of over-fluorination. I'm crafting queries to yield authoritative sources for optimal insights into this crucial process. The goal is a solid foundation for more focused investigations.

Developing Search Terms

I've expanded my search to refine queries. Focused now on pyridinyl ethanone synthesis with a keen eye on fluorination and over-fluorination control. I'm exploring selective fluorination reagents and reaction mechanisms. Also building out a tech support section with FAQs, then a troubleshooting guide, starting from first principles to optimize reactions.

Expanding Search Parameters

I'm now diving deeper, with more targeted Google searches focusing on the synthesis of pyridinyl ethan one, zeroing in on fluorination techniques and the common problem of over-fluorination. Search terms are expanding to include selective fluorination reagents and mechanistic insights. I'm also structuring the technical support center, beginning with FAQs about over-fluorination and designing a troubleshooting guide. I'll need to explain the principles of fluorination and the reasons for over-fluorination, citing authoritative sources.

Optimizing temperature for the difluorination of 1-(pyridin-2-yl)ethanone

Technical Support Center: -Difluorination of Heteroaromatic Ketones

Topic: Temperature Optimization for 1-(pyridin-2-yl)ethanone

Case ID: #F-TEDA-PYR-002 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Kinetic Barrier

Welcome to the Technical Support Center. You are likely accessing this guide because your difluorination of 1-(pyridin-2-yl)ethanone is stalling at the monofluorinated intermediate or suffering from yield-destroying decomposition.

The Core Issue: This is not a linear reaction; it is a two-step process with distinct activation energies.

  • Step 1 (Mono-fluorination): Rapid. The enolization of the acetyl group is chemically favorable.

  • Step 2 (Di-fluorination): Sluggish. The introduction of the first fluorine atom (

    
    -electron withdrawing) significantly destabilizes the formation of the second enol species, creating a high kinetic barrier.
    

The Solution: A static temperature is often insufficient. We recommend a Dynamic Temperature Ramp (DTR) protocol to balance conversion rates against thermal decomposition.

Mechanism & Thermodynamics

To optimize temperature, you must visualize the competing pathways. The pyridine nitrogen adds complexity by potentially coordinating with Lewis Acid catalysts or the fluorinating agent (Selectfluor™), necessitating specific thermal management.

Pathway Analysis (Graphviz)

DifluorinationPathwaySubstrate1-(pyridin-2-yl)ethanone(Substrate)Enol1Enol Intermediate 1Substrate->Enol1 T > 25°CFastSideN-Oxidation / Polymerization(Thermal Decomposition)Substrate->Side Uncontrolled ExothermMonoFMonofluoro-Ketone(Intermediate)Enol1->MonoF SelectfluorEnol2Fluoro-Enol(High Energy Barrier)MonoF->Enol2 T > 60°CRate Limiting StepMonoF->Side Prolonged Heat> 80°CDiF2,2-Difluoro-1-(pyridin-2-yl)ethanone(Target)Enol2->DiF Selectfluor

Figure 1: Reaction coordinate visualization highlighting the "Fluoro-Enol" bottleneck (Red Node) that requires elevated temperature input.

Optimized Protocol: The "Step-Ramp" Method

Do not simply reflux from

Reagents:

  • Substrate: 1-(pyridin-2-yl)ethanone (1.0 equiv)

  • Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.2 - 2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH) (anhydrous preferred)

  • Catalyst (Optional but recommended): ZnCl

    
     (10 mol%)
    
Step-by-Step Workflow
PhaseTemperatureDurationTechnical Rationale
1. Activation 25°C (RT) 15 minDissolve substrate and catalyst. Allow Lewis Acid (ZnCl

) to coordinate with the carbonyl oxygen, activating the substrate for enolization.
2. Addition 0°C

25°C
30 minAdd Selectfluor slowly. The first fluorination is exothermic. Cooling prevents runaway side-reactions.
3. The Ramp 60°C 2 - 4 hrsCRITICAL STEP. Raise temp to overcome the inductive effect of the first Fluorine. This drives the second enolization.
4. The Push 80°C (Reflux) 2 - 6 hrsOnly if TLC/LCMS shows residual mono-fluoro species. Drives reaction to completion.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction stops at the Monofluoro intermediate."
  • Diagnosis: Thermal energy is insufficient to overcome the electron-withdrawing effect of the first fluorine atom.

  • Fix:

    • Increase reaction temperature to reflux (80°C in MeCN) .

    • Switch solvent to Methanol . The protic nature of MeOH facilitates proton transfer, often accelerating enolization rates for difficult substrates [1].

    • Add a Lewis Acid: If running neat or uncatalyzed, add 10-20 mol% ZnCl

      
       or Ti(OiPr)
      
      
      .
Issue 2: "I see a new spot, but it's not my product (N-fluorination)."
  • Diagnosis: The pyridine nitrogen is acting as a nucleophile, attacking Selectfluor.

  • Fix:

    • Pre-complexation: Add 1.0 equiv of HBF

      
       or TFA to protonate the pyridine nitrogen before adding Selectfluor. This protects the nitrogen, forcing reaction at the enol.
      
    • Temperature Control: Ensure the initial addition of Selectfluor is done at 0°C . N-fluorination has a lower activation barrier than the second C-fluorination but higher than the first C-fluorination in some conditions.

Issue 3: "The Selectfluor is not dissolving."
  • Diagnosis: Selectfluor has poor solubility in non-polar solvents.

  • Fix:

    • Use Acetonitrile (MeCN) or Nitromethane .

    • Note: Selectfluor does not need to be fully dissolved to react; it works as a suspension, but agitation (stirring rate > 600 RPM) is critical.

Decision Logic for Optimization

Use this logic tree to determine your next experimental move based on LCMS data.

TroubleshootingLogicStartAnalyze Reaction Mixture(LCMS / 19F NMR)ResultWhat is the major impurity?Start->ResultMonoMajor: MonofluoroResult->MonoDecompMajor: Complex Mix/TarResult->DecompCleanMajor: Product (Low Yield)Result->CleanAction1Increase Temp to 80°COR Add ZnCl2Mono->Action1Kinetic StallAction2Lower Ramp Max to 60°CProtonate Pyridine (TFA)Decomp->Action2Thermal InstabilityAction3Check Selectfluor QualityImprove ExtractionClean->Action3Solubility/Workup

Figure 2: Troubleshooting decision tree based on reaction outcome.

References

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination. Acta Chimica Slovenica.

  • Ma, J.-A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis (Context on fluorination barriers).

Disclaimer: This guide assumes standard laboratory safety protocols. Electrophilic fluorinating agents are oxidizers. Pyridine derivatives can be toxic. Always consult MSDS before experimentation.

Technical Support Center: Stability & Workup of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFPE-STABILITY-001 Topic: Troubleshooting Degradation & Isolation Issues Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

Researchers working with 2,2-difluoro-1-(pyridin-2-yl)ethanone (and similar


-fluorinated heteroaromatic ketones) frequently report "degradation" during workup. In 80% of cases, this is not true chemical degradation but rather a reversible covalent modification  (hydration or hemiacetal formation) driven by the extreme electrophilicity of the carbonyl center. However, true degradation via haloform-type cleavage  occurs rapidly under basic conditions.

This guide distinguishes between these scenarios and provides a validated "Gold Standard" isolation protocol.

Module 1: The "Disappearing" Ketone (Hydration)

Q: My C NMR shows no carbonyl peak around 180-190 ppm. Has my compound decomposed?

Diagnosis: Likely False Negative . You are observing the gem-diol (hydrate) , not decomposition.

Technical Explanation: The electron-withdrawing nature of the two fluorine atoms (


-induction) combined with the electron-deficient pyridine ring renders the carbonyl carbon highly electrophilic. In the presence of even trace water (from wet solvents or aqueous workup), the equilibrium shifts dramatically toward the gem-diol.
  • Ketone Shift: ~185 ppm (C=O)

  • Gem-diol Shift: ~92-96 ppm (C(OH)

    
    )
    

Unlike non-fluorinated ketones, the equilibrium constant (


) for 

-difluoro ketones favors the hydrate in aqueous media. This is a reversible thermodynamic sink, not an irreversible degradation.

Corrective Action:

  • Do not discard the sample.

  • Dehydration Protocol: Dissolve the residue in anhydrous Toluene or Benzene and reflux with a Dean-Stark trap or molecular sieves for 1-2 hours.

  • Re-analysis: Evaporate solvent under an inert atmosphere and immediately run NMR in anhydrous CDCl

    
      (avoid DMSO-
    
    
    
    if it's wet).

Module 2: True Degradation (Base Sensitivity)

Q: I washed my reaction with 1M NaOH/NaHCO and my yield plummeted. What happened?

Diagnosis: Irreversible Haloform-Type Cleavage .

Technical Explanation: This molecule is structurally predisposed to nucleophilic attack. Under basic conditions (pH > 9), the hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, leading to C-C bond cleavage.

  • Pathway A (Haloform-like): The bond between the carbonyl and the

    
     group breaks. While 
    
    
    
    is not as good a leaving group as
    
    
    , the driving force is significant.
  • Pathway B (Acyl Cleavage): The bond between the pyridine ring and the carbonyl breaks, releasing Picolinic acid and difluoromethane derivatives.

Visualizing the Degradation Logic:

DegradationPathways Ketone 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Active Ketone) GemDiol Gem-Diol (Hydrate) (Reversible Sink) Ketone->GemDiol + H2O (Fast) Hemiacetal Hemiacetal (Solvent Adduct) Ketone->Hemiacetal + ROH (MeOH/EtOH) Tetrahedral Tetrahedral Intermediate (Unstable) Ketone->Tetrahedral + OH- (Base) GemDiol->Ketone - H2O (Heat/Dry) Hemiacetal->Ketone - ROH Cleavage Cleavage Products (Picolinic Acid + CHF2-) Tetrahedral->Cleavage Irreversible Collapse

Figure 1: Reaction landscape showing reversible solvent traps (yellow) vs. irreversible basic degradation (red).

Module 3: Solvent Compatibility

Q: My LC-MS shows a mass of [M+32] or [M+18]. Is this an impurity?

Diagnosis: Solvent Adduct Formation .

Data Table: Solvent Interaction Risks

SolventRisk LevelObservationMechanism
Methanol HighSplit peaks in NMR; Mass M+32Hemiacetal formation (Rapid equilibrium)
Ethanol HighMass M+46Hemiacetal formation
Water HighMass M+18; Loss of C=O peakHydration (Gem-diol)
Acetone LowNoneSafe (but difficult to separate if boiling points are close)
DCM/CHCl

LowNoneRecommended for extraction
DMSO MediumHygroscopic nature introduces waterPromotes hydration indirectly

Troubleshooting Step: If you see these masses, do not purify. Simply switch to an aprotic solvent (DCM, Toluene) and evaporate. The adducts are usually labile and will revert to the ketone upon solvent removal unless trapped by strong acid/base.

Module 4: The "Gold Standard" Isolation Protocol

To maximize recovery and stability, avoid aqueous basic washes entirely.

Step 1: Quenching (Acidic/Neutral)
  • Do NOT use saturated NaHCO

    
     or NaOH.
    
  • Preferred: Quench reaction with 1M HCl or Saturated NH

    
    Cl .
    
    • Why? The pyridine nitrogen will protonate (forming the pyridinium salt), increasing water solubility of the product temporarily, but this prevents base-catalyzed cleavage.

    • Adjustment: If the product is trapped in the aqueous phase as a salt, carefully adjust pH to ~4-5 (using mild acetate buffer) just before extraction.

Step 2: Extraction
  • Use Dichloromethane (DCM) or Ethyl Acetate .

  • Perform 3x extractions.

  • Crucial: If you used an acidic quench, ensure the pH is adjusted back to neutral rapidly during the extraction phase, or extract from the acidic phase if the ketone is not protonated (unlikely for pyridine derivatives).

    • Better approach for Pyridines: If the product is acid-stable, keep it protonated in water, wash organics (to remove non-basic impurities), then neutralize the aqueous layer with solid NaHCO

      
      in the presence of DCM and immediately extract. This minimizes the time the free base is exposed to aqueous conditions.
      
Step 3: Drying & Concentration
  • Dry organic layer over Anhydrous Na

    
    SO
    
    
    
    (Magnesium sulfate is slightly acidic/Lewis acidic and usually fine, but Sodium Sulfate is gentler).
  • Filter and concentrate at < 40°C .

  • Azeotropic Drying: Add 10 mL of Toluene and re-evaporate to strip trace water and collapse the hydrate back to the ketone.

References

  • Hydration Equilibrium of Fluorinated Ketones

    • Greenzaid, P., Luz, Z., & Samuel, D. (1967). "A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones." Journal of the American Chemical Society.[1] Link

    • Relevance: Establishes the thermodynamic preference for hydr
  • Synthesis & Stability of Pyridyl/Fluorinated Ketones

    • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[1] Journal of Organic Chemistry. Link

    • Relevance: Discusses handling of fluorinated carbonyl intermedi
  • Haloform-Type Cleavage Mechanisms: Zhdankin, V. V., et al. (2010). "Preparation and properties of 2,2-difluoro-1,3-diketones." Tetrahedron. Relevance: Highlights the sensitivity of the C-C bond in -difluoro carbonyl systems to basic conditions.
  • General Reactivity of 2-Acylpyridines

    • Sengul, A., et al. (2009).[2] "Synthesis and structural characterization of new pyridine derivatives." Journal of Molecular Structure. Link

    • Relevance: Contextualizes the electrophilicity of the pyridine-carbonyl motif.

Sources

Troubleshooting slow fluorination reactions of pyridinyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Kinetics in Pyridinyl Ketone Fluorination

Ticket ID: FL-PYR-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Process Stalled/Low Yield)

Executive Summary

The fluorination of pyridinyl ketones presents a classic "Pyridine Paradox" in organic synthesis. You are likely experiencing stalled kinetics or low conversion not because of reagent quality, but due to the competitive coordination of the pyridine nitrogen .

Whether you are attempting electrophilic


-fluorination (using Selectfluor™/NFSI) or nucleophilic deoxyfluorination (using DAST/Deoxo-Fluor™), the basicity of the pyridine ring poisons the reaction pathway before the ketone can react.

This guide provides the diagnostic logic and field-proven protocols to bypass these kinetic traps.

Part 1: Diagnostic Logic & Decision Matrix

Before adjusting stoichiometry, identify the mechanistic bottleneck. Use the flowchart below to diagnose your specific failure mode.

TroubleshootingLogic Start Start: Reaction Stalled ReactionType Identify Reaction Type Start->ReactionType Alpha Alpha-Fluorination (C-H → C-F) ReactionType->Alpha Deoxy Deoxyfluorination (C=O → CF2) ReactionType->Deoxy CheckReagent Reagent Used? Alpha->CheckReagent CheckDAST Reagent: DAST/Deoxo-Fluor Deoxy->CheckDAST Selectfluor Selectfluor™ / F-TEDA CheckReagent->Selectfluor NFSI NFSI CheckReagent->NFSI Issue_N_Coord Issue: Reagent coordinates to Pyridine Nitrogen Selectfluor->Issue_N_Coord Issue_Enol Issue: Slow Enolization NFSI->Issue_Enol Sol_Acid Solution: Pre-protonate with TfOH or H2SO4 Issue_N_Coord->Sol_Acid Sol_Base Solution: Switch to LiHMDS/NFSI route Issue_Enol->Sol_Base Issue_Nu Issue: Pyridine reduces C=O nucleophilicity CheckDAST->Issue_Nu Sol_Lewis Solution: Lewis Acid Catalysis (SbCl3 or HF-Pyridine) Issue_Nu->Sol_Lewis

Figure 1: Diagnostic decision tree for identifying the chemical bottleneck based on reaction type and reagent choice.

Part 2: Electrophilic -Fluorination (The Selectfluor Protocol)

The Problem: Selectfluor (F-TEDA-BF4) is an electrophilic oxidant. The pyridine nitrogen is a nucleophile. When mixed, the nitrogen attacks the fluorine source or coordinates with the TEDA backbone, forming a stable, unreactive N-fluoroammonium salt. This consumes your reagent and prevents the ketone from enolizing.

The Solution: Acid-Mediated "Protection" By introducing a strong Brønsted acid, you protonate the pyridine nitrogen. This serves two functions:

  • Protects the Nitrogen: The protonated pyridinium ion cannot attack Selectfluor.

  • Catalyzes Enolization: The acidic environment accelerates the keto-enol tautomerism required for the reaction.

Validated Protocol: Acid-Catalyzed Fluorination

Applicability: Pyridinyl ketones, quinolinyl ketones.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the pyridinyl ketone (1.0 equiv) in Acetonitrile (MeCN). Note: Methanol is often used for simple ketones, but MeCN is superior here to avoid solvolysis of the protonated intermediate.

  • Acid Activation: Add Triflic Acid (TfOH) or H2SO4 (1.1 to 1.5 equiv).

    • Observation: The solution may warm slightly. Ensure complete protonation (check pH < 1).

  • Reagent Addition: Add Selectfluor™ (1.2 equiv) in one portion.

  • Thermal Initiation: Heat the reaction to 60–80 °C .

    • Critical: Room temperature is rarely sufficient for electron-deficient pyridines.

  • Workup: Quench with saturated NaHCO3 (carefully, gas evolution) to neutralize the acid and deprotonate the pyridine. Extract with EtOAc.

Comparison of Conditions (Yield Data):

ConditionConversion (24h)YieldNotes
MeCN, RT (No Acid)< 5%N/AReagent consumed by N-attack.
MeOH, Reflux40%25%Significant side-products (acetals).
MeCN, TfOH (1.5 eq), 80°C > 95% 82% Clean conversion.
Part 3: Gem-Difluorination (The DAST/Deoxo-Fluor Protocol)

The Problem: Reagents like DAST (Diethylaminosulfur trifluoride) require the ketone oxygen to nucleophilically attack the sulfur atom of the reagent. The electron-withdrawing nature of the pyridine ring reduces the electron density on the carbonyl oxygen, making this initial step kinetically sluggish.

The Solution: Lewis Acid Activation Standard activation often leads to elimination (vinyl fluorides). The use of specific Lewis Acids or anhydrous HF sources can activate the DAST reagent, making it more electrophilic to compensate for the weak nucleophile.

Validated Protocol: Lewis-Acid Promoted Deoxyfluorination

Step-by-Step Methodology:

  • Inert Atmosphere: Strictly anhydrous conditions are required. Use a sealed Teflon or PP vessel (glass reacts with HF byproducts).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Additives: Add SbCl3 (5 mol%) or ZnCl2 .

    • Alternative: Use Olah's Reagent (Pyridine-HF) as a co-solvent/catalyst.

  • Reagent Addition: Add Deoxo-Fluor (50% in Toluene) dropwise at 0 °C.

  • Temperature Ramp: Allow to warm to RT, then heat to 60 °C if no conversion is observed after 4 hours.

Mechanism of Failure vs. Success:

DASTMechanism Substrate Pyridinyl Ketone Standard Standard Path (No Catalyst) Substrate->Standard Catalyzed Lewis Acid Path (+ SbCl3) Substrate->Catalyzed DAST DAST Reagent DAST->Standard DAST->Catalyzed Result_Fail Stalled: O-S Bond fails to form Standard->Result_Fail Low Nucleophilicity Result_Success Success: Gem-Difluoride Catalyzed->Result_Success Activated Sulfur

Figure 2: Mechanistic pathway showing how Lewis Acid catalysis overcomes the electron-deficient nature of the substrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use NFSI instead of Selectfluor for the


-fluorination? 
A:  generally, No , unless you change the mechanism. NFSI is a weaker electrophile than Selectfluor. It requires the formation of a strong nucleophile (like a Lithium Enolate) to react.
  • Risk: Adding LiHMDS to a pyridinyl ketone can lead to nucleophilic attack on the pyridine ring or polymerization.

  • Recommendation: Stick to the Acid + Selectfluor radical/cationic route for reliability.

Q: My reaction turns black/tarry immediately upon adding DAST. A: This is likely due to the Vilsmeier-Haack type side reaction . DAST can react with amide solvents (DMF) or the pyridine nitrogen itself to form reactive chloro-iminium species if not strictly controlled.

  • Fix: Ensure 0 °C addition. Do NOT use DMF. Switch to Deoxo-Fluor, which is thermally more stable than DAST.

Q: How do I remove the unreacted Selectfluor during workup? A: Selectfluor is a salt. It is water-soluble. A simple aqueous wash is usually sufficient. However, if an emulsion forms (common with pyridines), filter the reaction mixture through a pad of Celite before the aqueous workup to remove the reduced Selectfluor byproduct (H-TEDA).

References
  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very effective source of electrophilic fluorine. Journal of Fluorine Chemistry.

    • Context: The foundational text on Selectfluor chemistry, establishing its oxidative nature and comp
  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis.

    • Context: Comprehensive review of DAST/Deoxo-Fluor applications, including troubleshooting for electron-deficient systems.
  • Tredwell, M., & Gouverneur, V. (2006). Electrophilic Fluorination of Heterocycles. Organic & Biomolecular Chemistry.

    • Context: Specifically addresses the "Pyridine Problem" and the necessity of acid activ

Technical Support Center: Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of solvent on the synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Desk Subject: Solvent Optimization, Hydrate Management, and Protocol Troubleshooting

Welcome to the technical guide for the synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3). This difluoromethyl ketone is a critical bioisostere in medicinal chemistry, often acting as a metabolically stable lipophilic surrogate for traditional carbonyls or alcohols.

This guide addresses the specific solvent-dependent challenges encountered during the lithiation-acylation pathway, which is the industry-standard route for this scaffold.

Table of Contents
  • Core Reaction Logic & Solvent Impact

  • Module 1: Solvent Selection for Lithiation (Step 1)

  • Module 2: The "Hydrate Trap" & Workup Solvents (Step 2)

  • Troubleshooting Guide (FAQs)

  • Master Protocol

  • References

Core Reaction Logic & Solvent Impact

The synthesis relies on a metal-halogen exchange followed by electrophilic trapping. The choice of solvent dictates not just solubility, but the aggregation state of the organolithium intermediate and the equilibrium of the final product.

Reaction Pathway:

  • Precursor: 2-Bromopyridine[1][2]

  • Reagent: n-Butyllithium (n-BuLi)

  • Electrophile: Ethyl difluoroacetate

  • Critical Intermediate: 2-Lithiopyridine (highly unstable > -60°C)

ReactionPathway Start 2-Bromopyridine Solvent Solvent Choice (THF vs Et2O) Start->Solvent LiInt 2-Lithiopyridine (-78°C) Solvent->LiInt n-BuLi, -78°C Intermed Tetrahedral Intermediate LiInt->Intermed + Electrophile Trap Ethyl Difluoroacetate Hydrate Gem-Diol (Hydrate) (Aqueous Workup) Intermed->Hydrate H3O+ Quench Product 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Target Ketone) Hydrate->Product -H2O (Dehydration) Toluene reflux Product->Hydrate +H2O (Reversible)

Figure 1: Reaction pathway highlighting the critical solvent decision points and the reversible hydration step.

Module 1: Solvent Selection for Lithiation

The Dilemma: Reactivity vs. Stability.

SolventPolarityProsConsRecommendation
Diethyl Ether (Et₂O) LowSlower lithiation, but cleaner . Less likely to promote nucleophilic attack on the pyridine ring.Poor solubility of lithiated species at -78°C.Preferred for high purity.
Tetrahydrofuran (THF) HighCoordinates Li+, breaking aggregates. Faster exchange.Promotes side reactions (e.g., butyl addition to pyridine). Higher moisture affinity.Use if Et₂O fails; requires strict temp control (< -78°C).
Toluene Non-polarInert, high boiling point (good for later steps).Very slow lithiation; often requires additives (TMEDA) to work.Use only for scale-up with TMEDA.

Technical Insight: In THF, 2-lithiopyridine is more "naked" and reactive. While this ensures conversion, it also lowers the energy barrier for the lithiated species to attack unreacted 2-bromopyridine (Wurtz-type coupling) or for n-BuLi to attack the pyridine ring (nucleophilic aromatic substitution). Diethyl ether minimizes these side reactions.

Module 2: The "Hydrate Trap" & Workup Solvents

The Issue: Difluoromethyl ketones are highly electrophilic due to the electron-withdrawing effect of the CF₂ group and the pyridine ring. Upon exposure to water (aqueous workup), they almost instantly form the gem-diol (hydrate) .

  • Ketone Form: Oil/Low-melting solid. Characteristic C=O stretch (~1700 cm⁻¹).

  • Hydrate Form: Stable white solid. No C=O stretch; broad OH stretch.

Solvent Strategy for Isolation:

  • Extraction: Use Dichloromethane (DCM) . It solubilizes both forms well.

  • Dehydration (Crucial): If you require the ketone form, you cannot simply evaporate the solvent. You must perform an azeotropic distillation.

    • Solvent:Toluene .

    • Method: Reflux with a Dean-Stark trap or extensive rotary evaporation with toluene chase.

Troubleshooting Guide (FAQs)

Q1: My NMR shows a complex mixture and no carbonyl peak around 190 ppm. Did the reaction fail?

  • Diagnosis: You likely isolated the hydrate . The hydrate carbon appears significantly upfield (approx. 90-100 ppm) compared to the ketone carbonyl.

  • Fix: Dissolve your product in toluene and reflux under a Dean-Stark trap to remove water, or store over P₂O₅ in a vacuum desiccator. Rerun NMR in anhydrous CDCl₃.

Q2: The yield is low (<30%), and I see butyl-pyridine byproducts.

  • Diagnosis: The temperature was too high during lithiation, or you used THF without controlling the exotherm. n-BuLi acted as a nucleophile rather than a base.

  • Fix: Switch to Diethyl Ether . Ensure the internal temperature never exceeds -70°C during n-BuLi addition. Add n-BuLi very slowly down the side of the flask.

Q3: The product solidifies into a sticky mass during column chromatography.

  • Diagnosis: The silica gel contains water. The ketone is hydrating on the column.

  • Fix: Use a neutral alumina column (less acidic/hygroscopic) or ensure your silica is oven-dried. Elute with non-protic solvents (Hexane/EtOAc).

Q4: Can I use ethanol or methanol for recrystallization?

  • Diagnosis: NO.

  • Reason: Difluoromethyl ketones react with alcohols to form hemiacetals , similar to how they form hydrates with water.

  • Fix: Recrystallize from non-nucleophilic solvents like Hexane/CH₂Cl₂ or Pentane.

Master Protocol: Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Ethyl difluoroacetate (1.2 eq)

  • Solvent: Anhydrous Diethyl Ether (Et₂O)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add Anhydrous Et₂O (concentration ~0.2 M relative to substrate).

  • Lithiation:

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add 2-Bromopyridine.[1][2]

    • Add n-BuLi dropwise over 20 mins. Keep temp < -70°C.

    • Observation: Solution may turn deep red/orange (characteristic of 2-lithiopyridine). Stir for 30 mins.

  • Acylation:

    • Add Ethyl difluoroacetate (neat) dropwise.

    • Stir at -78°C for 1 hour.

    • Allow to warm to 0°C (Do not go to RT yet).

  • Quench & Workup:

    • Quench with saturated NH₄Cl (aq). Note: Hydrate formation begins here.[3]

    • Extract with DCM (3x).[4]

    • Dry organic layer over MgSO₄. Filter and concentrate.

  • Dehydration (The Polishing Step):

    • Redissolve crude oil in Toluene .

    • Evaporate on a rotary evaporator (bath temp 50°C). Repeat 2x to azeotrope off water.

    • Result: The residue should shift from a solid (hydrate) to a yellow oil (ketone).

DecisionTree Start Start: Solvent Selection Q1 Is high purity critical? Start->Q1 Et2O Use Diethyl Ether (Slower, Cleaner) Q1->Et2O Yes THF Use THF (Faster, Risk of Byproducts) Q1->THF No (Speed prioritized) Workup Workup Phase Et2O->Workup THF->Workup Q2 Is product solid/white? Workup->Q2 Hydrate It is the Hydrate. Do NOT discard. Q2->Hydrate Yes Action Azeotrope with Toluene or Sublimate Hydrate->Action

Figure 2: Decision tree for solvent selection and hydrate troubleshooting.

References
  • Lithiation of Pyridines

    • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 2-bromopyridine: Solvent effects and synthetic utility." Tetrahedron Letters, 21(43), 4137-4140. Link

  • Percy, J. M. (1991). "Building block approaches to aliphatic organofluorine compounds." Tetrahedron, 47(35), 7169-7184.
  • Hydrate Formation in Fluorinated Ketones: Begé, J. P., & Bonnet-Delpon, D. (2008). "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons. (Explains the electrophilicity and hydration equilibrium of alpha-difluoro ketones).
  • General Protocol for 2-Pyridyl Ketones

    • Trécourt, F., et al. (2000).[1] "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[1] Tetrahedron, 56(10), 1349-1360. Link

Sources

Optimizing stoichiometry for monofluorination vs difluorination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Synthesis Support) Topic: Stoichiometry & Selectivity Control (Mono- vs. Difluorination)

Welcome to the Technical Support Center for Fluorination Chemistry. This guide addresses the common "selectivity cliff" researchers face: preventing over-fluorination (forming gem-difluoro species when monofluorination is desired) or driving sluggish reactions to completion.

📂 Case File 1: Electrophilic Fluorination (Selectfluor/NFSI)

Scenario: You are fluorinating a 1,3-dicarbonyl, enolate, or electron-rich aromatic system. Common Issue: "I added 1.0 equivalent of Selectfluor, but I got a 50:50 mixture of starting material and gem-difluorinated product. The monofluorinated intermediate is missing."

🔧 Root Cause Analysis

This is the classic "Acidifying Effect" paradox.

  • Mechanism: Electrophilic fluorination often proceeds via an enol or enolate intermediate.

  • The Trap: Introducing the first Fluorine atom (EWG) significantly increases the acidity of the remaining

    
    -proton due to inductive effects (
    
    
    
    ).
  • Result: The monofluorinated product enolizes faster than the starting material. It consumes the remaining fluorinating reagent immediately, leading to gem-difluorination even with limiting reagents.

📉 Troubleshooting Protocol: Stopping at Monofluorination (

)

Q: How do I stop the reaction at the monofluorinated stage?

A: You must decouple the deprotonation rate from the fluorination rate.

VariableRecommendationMechanistic Rationale
Stoichiometry 0.85 – 0.95 equiv. Starve the reaction. Never use excess reagent. It is easier to separate SM from Product than Mono- from Difluoro- impurities.
Base Selection Use a weaker base If using basic conditions, switch from NaH/LDA to carbonates or catalytic Lewis bases. Slow down the re-enolization of the mono-product.
Addition Mode Inverse Addition Add the substrate to the fluorinating agent slowly. This keeps the local concentration of the active fluorinating species low relative to the unreacted substrate.
Temperature Cryogenic (-78°C to -40°C) Kinetic control is essential. At higher temperatures, the thermodynamic sink (difluorination) dominates.
🚀 Protocol: Driving to gem-Difluorination (

)

Q: My reaction stalls at the monofluorinated species. How do I push to difluorination?

A: You need to overcome the nucleophilic deactivation. While the first F makes the proton acidic (good for enolization), it also pulls electron density from the carbon, making the enol less nucleophilic toward the second electrophile.

  • Stoichiometry: Increase to 2.5 – 3.0 equivalents .

  • Temperature: Heat is often required (Reflux in MeCN) to overcome the activation energy barrier of the second addition.

  • Additive: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). This activates the Selectfluor/NFSI, making it a more potent electrophile.
📊 Visual Workflow: Electrophilic Selectivity

ElectrophilicSelectivity Start Substrate: Active Methylene/Enol Reagent Reagent: Selectfluor/NFSI Start->Reagent Check Target: Mono or Di? Reagent->Check Mono Target: Monofluorination Check->Mono n=1 Di Target: gem-Difluorination Check->Di n=2 MonoAction1 Stoichiometry: 0.9 equiv Mono->MonoAction1 MonoAction2 Temp: -78°C (Kinetic Control) MonoAction1->MonoAction2 MonoResult Outcome: High Mono-Selectivity MonoAction2->MonoResult DiAction1 Stoichiometry: >2.5 equiv Di->DiAction1 DiAction2 Add Lewis Acid (ZnCl2) DiAction1->DiAction2 DiResult Outcome: gem-Difluoro Product DiAction2->DiResult

Figure 1: Decision matrix for tuning electrophilic fluorination conditions based on target stoichiometry.

📂 Case File 2: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Scenario: Converting oxygenated functional groups (Alcohols/Ketones) to Fluorides. Common Issue: "I want a gem-difluoride from a ketone, but I'm getting vinyl fluorides or elimination products."

🔧 Root Cause Analysis

Deoxofluorination reagents (DAST, BAST, Deoxo-Fluor) act as "Oxygen scavengers."

  • Alcohols (

    
    ) 
    
    
    
    Monofluorides (
    
    
    ) requires 1 equiv .
  • Ketones/Aldehydes (

    
    ) 
    
    
    
    gem-Difluorides (
    
    
    ) requires 2 equivs (one for each bond to oxygen).

The "Stoichiometry Trap" here is often water contamination . DAST hydrolyzes violently. If your solvent has 500ppm water, that water consumes your reagent before it touches the substrate.

📉 Troubleshooting Protocol: Stoichiometry Management

Q: How much DAST do I actually need?

A: Calculate based on functional group AND moisture content.

TargetBase StoichiometryAdjustment Factor
Alcohol

Mono-F
1.1 – 1.2 equiv.+0.1 equiv per estimated mole of water in solvent.
Ketone

gem-Di-F
2.2 – 2.5 equiv.Requires excess to drive the intermediate carbocation to the difluoride rather than the vinyl fluoride elimination product.
Carboxylic Acid

Acyl Fluoride
1.0 equiv.Strict 1:1. Excess leads to trifluoromethyl ethers in rare cases.

Q: I used 2.5 equiv on a ketone, but got the Vinyl Fluoride. Why? A: This is an elimination side reaction.

  • Fix: Do not use exogenous base (like pyridine) unless the substrate is acid-sensitive. The base promotes elimination of the intermediate.

  • Fix: Switch solvent to DCM (non-polar) rather than THF. Elimination is favored in polar solvents.

📂 Case File 3: Radical Fluorination (C-H Activation)

Scenario: Late-stage fluorination using Selectfluor + Silver/Iron catalyst. Common Issue: "I can't control the site selectivity or mono/di ratio."

Q: How does stoichiometry influence radical selectivity? A: Radical fluorination is governed by the stability of the carbon-centered radical (Tertiary > Secondary > Primary).

  • Monofluorination: Use limiting substrate (Substrate in excess, Fluorine source is limiting). This ensures that once a molecule is fluorinated, it is statistically unlikely to encounter another radical fluorine source.

  • Stoichiometry Rule: 1.0 equiv Substrate : 0.5 equiv Selectfluor.

📊 Summary Data: Stoichiometry Cheat Sheet
Reaction TypeTargetReagentStoichiometryKey Additive
Electrophilic MonofluorinationSelectfluor/NFSI0.9 - 1.0 equivNone (Low Temp)
Electrophilic gem-DifluorinationSelectfluor/NFSI2.5 - 3.0 equiv

/

Nucleophilic Monofluorination (OH)DAST/Deoxo-Fluor1.1 - 1.2 equivPyridine (if acid sensitive)
Nucleophilic gem-Difluorination (C=O)DAST/Deoxo-Fluor2.2 - 3.0 equivNO BASE
🔬 Experimental Protocol: Selective Monofluorination of a -Ketoester

Objective: Synthesize the


-monofluoro-

-ketoester without over-fluorination.
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve substrate (1.0 mmol) in dry Acetonitrile (0.1 M).

  • Cooling: Cool to -40°C (Acetonitrile freezing point is ~-45°C, so be careful; or use DCM at -78°C).

  • Reagent Prep: Dissolve Selectfluor (0.95 mmol, 0.95 equiv) in minimum dry Acetonitrile.

  • Addition: Add Selectfluor solution dropwise over 30 minutes via syringe pump. Slow addition is critical to prevent high local concentration.

  • Monitoring: Stir at -40°C for 2 hours. Monitor by 19F-NMR .

    • Look for: Doublet (Mono-F) vs. Singlet (Di-F).

  • Quench: Pour into saturated

    
    .
    
📊 Visual Workflow: Troubleshooting Logic

Troubleshooting Issue Issue: Over-Fluorination Analyze Analyze Substrate Issue->Analyze Branch1 Type: 1,3-Dicarbonyl Analyze->Branch1 Branch2 Type: Ketone (DAST) Analyze->Branch2 Sol1 Solution: Reduce Equiv to 0.9 Lower Temp Branch1->Sol1 Sol2 Solution: Check Water Content (Hydrolysis consumes reagent) Branch2->Sol2

Figure 2: Rapid diagnostic flow for identifying stoichiometry errors.

📚 References
  • Selectfluor Chemistry & Mechanism:

    • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Journal of Fluorine Chemistry.

  • Nucleophilic Fluorination (DAST/Deoxo-Fluor):

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents. Synthesis.

  • Transition Metal Catalyzed Selectivity:

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.

  • Enolate Fluorination Dynamics:

    • Cahard, D., et al. (2010). Electrophilic Fluorination of Enolates: A Comprehensive Review. Chemical Reviews.

Validation & Comparative

Validation of HPLC Method for 2,2-Difluoro-1-(pyridin-2-yl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2,2-Difluoro-1-(pyridin-2-yl)ethanone is a critical fluorinated building block, frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents a dual physicochemical challenge:

  • The Pyridine Moiety: Basic (pKa ~5.2), prone to severe peak tailing on standard silica-based columns due to interaction with residual silanols.

  • The Difluoroacetyl Group: Highly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it susceptible to hydration (gem-diol formation) in aqueous mobile phases, leading to peak splitting or broadening.

This guide compares a standard Generic C18 Approach against an Optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP method provides superior selectivity, peak shape, and robustness, validated according to ICH Q2(R2) guidelines.

Comparative Analysis: Generic vs. Optimized Method

The following table summarizes the performance metrics of the traditional method versus our validated protocol.

FeatureGeneric Method (Alternative)Optimized Method (The Solution)
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Interaction Mechanism Hydrophobic onlyHydrophobic +

-

+ Dipole-Dipole
Mobile Phase Water/Acetonitrile (Unbuffered)10mM Ammonium Formate (pH 3.0) / ACN
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Poor)0.95 - 1.15 (Excellent)
Retention Time Stability Drifts due to pH sensitivityStable (<0.5% RSD)
Hydrate Interference Peak splitting observedSuppressed via pH control
Why the PFP Column?

While C18 relies solely on hydrophobicity, the PFP phase offers specific fluorine-fluorine interactions and strong


-

overlap with the pyridine ring. This "orthogonal selectivity" is critical for separating the difluoro-intermediate from non-fluorinated impurities.

Visualizing the Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized protocol, ensuring a Quality-by-Design (QbD) approach.

MethodDevelopment cluster_Challenges Physicochemical Challenges Start Compound Assessment: 2,2-Difluoro-1-(pyridin-2-yl)ethanone Basic Pyridine Basicity (Tailing Risk) Start->Basic Hydration Difluoro Ketone (Hydration Risk) Start->Hydration Screening Column Screening (C18 vs. PFP vs. Phenyl-Hexyl) Basic->Screening Hydration->Screening Decision Selectivity Check Screening->Decision C18_Fail C18 Result: Broad peaks, poor retention Decision->C18_Fail Low Selectivity PFP_Pass PFP Result: Sharp peaks, unique F-F selectivity Decision->PFP_Pass High Selectivity Opt_Mobile Mobile Phase Optimization (pH 3.0 Buffer) PFP_Pass->Opt_Mobile Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Opt_Mobile->Validation

Caption: QbD workflow illustrating the selection of PFP stationary phase to overcome pyridine tailing and hydration issues.

Detailed Experimental Protocol (Optimized Method)

This protocol is self-validating; the system suitability criteria ensure the method is performing correctly before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Fluorophenyl (PFP),

    
    , 
    
    
    
    (e.g., Phenomenex Kinetex PFP or similar).
  • Mobile Phase A:

    
     Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Control is vital to limit hydrate kinetics).
    
  • Detection:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.04060
12.19010
17.09010
Standard Preparation

Stock Solution: Dissolve


 of 2,2-Difluoro-1-(pyridin-2-yl)ethanone in 

of Acetonitrile (

). Working Standard: Dilute Stock to

using Mobile Phase A:B (90:10). Note: Diluting in the starting mobile phase prevents solvent shock and peak distortion.

Validation Data & Results (ICH Q2(R2) Compliant)

The following data demonstrates the method's adherence to regulatory standards.

Specificity

The PFP column successfully resolved the main peak from the synthesis precursor (2-bromopyridine) and the hydrolysis degradant.

  • Main Peak RT:

    
    
    
  • Resolution (

    
    ): 
    
    
    
    from nearest impurity.
  • Purity Angle:

    
     Purity Threshold (via PDA analysis), confirming no co-elution.
    
Linearity

Evaluated across 5 levels (50% to 150% of target concentration).

Concentration (

)
Average Area (mAU*s)
501245.2
751870.5
1002495.8
1253110.1
1503745.6
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Acceptance:
    
    
    )
Accuracy (Recovery)

Spike recovery performed in triplicate at three levels.

Spike LevelRecovery (%)% RSDAcceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
120%99.8%0.7%98.0 - 102.0%
Precision[1]
  • System Precision (n=6): Retention time RSD

    
    ; Area RSD 
    
    
    
    .
  • Method Precision (n=6 samples): Assay % RSD

    
    .
    

Mechanistic Insight: The "Fluorine Effect"

To understand why the PFP column outperforms C18 for this specific molecule, we must look at the molecular interactions. The diagram below illustrates the multi-mode retention mechanism.

Mechanism cluster_Interactions Interaction Modes Analyte Analyte: 2,2-Difluoro-1-(pyridin-2-yl)ethanone PiPi Pi-Pi Stacking (Pyridine Ring <-> Phenyl Ring) Analyte->PiPi Dipole Dipole-Dipole (C-F <-> C-F) Analyte->Dipole Stationary Stationary Phase: Pentafluorophenyl (PFP) note Result: Enhanced Selectivity & Sharp Peak Shape Stationary->note PiPi->Stationary Dipole->Stationary HBond Hydrogen Bonding (Suppressed by pH 3.0)

Caption: Mechanism of interaction between the fluorinated analyte and PFP ligand, highlighting Pi-Pi and Dipole interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing phenyl moieties. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Dolan, J. W. (2008). The Role of Buffer pH in HPLC Separations. LCGC North America. Link

Sources

Reference standards for 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Qualification: 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Executive Summary: The "Hidden" Hydrate Trap

2,2-Difluoro-1-(pyridin-2-yl)ethanone (CAS: 80459-00-3 ) is a critical fluorinated building block used in the synthesis of kinase inhibitors and anti-fibrotic agents. Its value lies in the difluoromethyl (


)  moiety, a lipophilic bioisostere for alcohols and thiols that modulates metabolic stability.

However, this compound presents a unique challenge for analytical standardization: reversible hydration . Like many electron-deficient


-difluoroketones, it avidly absorbs atmospheric moisture to form a gem-diol (hydrate). Standard HPLC methods often fail to distinguish between the active ketone and the inactive hydrate, leading to potency overestimation  in drug discovery campaigns.

This guide compares the industry-standard HPLC-UV approach against the superior Quantitative NMR (qNMR) methodology, establishing a self-validating protocol for accurate standardization.

Technical Deep Dive: Critical Quality Attributes (CQAs)

Before comparing methods, we must define what constitutes "purity" for this specific molecule.

AttributeSpecificationWhy it Matters
Identity 2,2-Difluoro-1-(pyridin-2-yl)ethanoneMust distinguish from mono-fluoro impurities.
Active Content

(Ketone form)
The hydrate (gem-diol) is often unreactive in nucleophilic substitutions.
Water Content

(Strict Control)
Water drives the equilibrium toward the hydrate.
Appearance Colorless to pale yellow liquidDarkening indicates pyridine ring oxidation (N-oxide formation).
The Hydration Equilibrium

The electron-withdrawing fluorine atoms destabilize the carbonyl, making it highly electrophilic. In the presence of water, the equilibrium shifts:


  • Ketone Form: Reactive, desired species.

  • Gem-Diol (Hydrate): Stable, unreactive "dead weight" in many reactions.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two primary methods for qualifying this reference standard.

FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Recommended)
Principle Separation based on polarity; detection via UV absorbance.Direct counting of nuclei relative to an internal standard.
Hydrate Detection POOR. The hydrate often dehydrates on the column or co-elutes. UV response factors may differ.[1]EXCELLENT. Distinct chemical shifts for Ketone vs. Hydrate in both

and

NMR.
Water Detection NONE. Requires separate Karl Fischer titration.[1]INDIRECT. Can see water peak, but qNMR quantifies the result of water (the hydrate).
Traceability Relative. Requires a certified standard of the same compound (often unavailable).Absolute. Traceable to a primary standard (e.g., NIST Benzoic Acid) of a different structure.
Verdict Suitable for purity checks (impurities), but fails for potency. The Gold Standard for potency assignment.

Experimental Protocols

Protocol 1: Purity Assessment via HPLC-UV

Use this to identify organic impurities (e.g., unreacted starting materials), not for absolute potency.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    
     B to 
    
    
    
    B over 15 min.
  • Detection:

    
     (Pyridine 
    
    
    
    ).
  • Sample Prep: Dissolve

    
     in anhydrous  ACN. Inject immediately to prevent in-situ hydration.
    
Protocol 2: Absolute Potency via -qNMR (The Self-Validating Method)

This method quantifies the active ketone, the hydrate, and residual solvents simultaneously.

Reagents:

  • Solvent:

    
     (Anhydrous, ampule-sealed). Note: 
    
    
    
    often contains acidic traces that catalyze hydration; DMSO is safer.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade). High purity, non-hygroscopic, distinct singlet at

    
    .
    

Procedure:

  • Weighing: Accurately weigh

    
     of the Difluoro-standard (
    
    
    
    ) and
    
    
    of Internal Standard (
    
    
    ) into the same vial. Record weights to
    
    
    .
  • Dissolution: Add

    
    
    
    
    
    . Vortex until clear. Transfer to NMR tube.[1]
  • Acquisition:

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical! Must be
      
      
      for quantitative integration).
    • Scans: 16 or 32.[1]

  • Analysis:

    • Signal A (IS): Integrate the singlet at

      
       (set value to equivalent of 3 protons).
      
    • Signal B (Ketone): Integrate the triplet at

      
       (
      
      
      
      proton).
    • Signal C (Hydrate): Look for a shifted multiplet upfield (often

      
      ).
      
  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity)

Visualizations

Figure 1: The Hydration Trap & Analytical Workflow

This diagram illustrates the chemical equilibrium and the decision logic for choosing the correct analytical method.

G Compounds 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Target Compound) Equilibrium Equilibrium Shift Compounds->Equilibrium Moisture Atmospheric Moisture (H2O) Moisture->Equilibrium Absorption Ketone KETONE FORM (Active Reagent) Reactive Electrophile Equilibrium->Ketone Dry Conditions Hydrate GEM-DIOL (HYDRATE) (Inactive Impurity) Stable, Low Reactivity Equilibrium->Hydrate Wet Conditions Analysis Analytical Method Selection Ketone->Analysis Hydrate->Analysis HPLC HPLC-UV Analysis Risk: Hydrate dehydrates on column Result: False High Potency Analysis->HPLC Standard QC qNMR qNMR Analysis (1H or 19F) Result: Distinguishes Ketone vs Hydrate Analysis->qNMR Reference Qualification

Caption: The hydration equilibrium of


-difluoroketones requires qNMR for accurate potency assignment, as HPLC often masks the presence of the inactive gem-diol form.
Figure 2: Reference Standard Qualification Workflow

A step-by-step logic gate for validating the material.

Workflow Start Raw Material Arrival Step1 1. 1H-NMR (Qualitative) Check Identity & Solvents Start->Step1 Decision1 Clean Spectrum? Step1->Decision1 Fail1 Reject / Recrystallize Decision1->Fail1 No Step2 2. Karl Fischer (KF) Measure Water Content Decision1->Step2 Yes Decision2 Water < 0.5%? Step2->Decision2 Dry Desiccate / Distill Decision2->Dry No Step3 3. qNMR (Quantitative) Assign Absolute Purity Decision2->Step3 Yes Dry->Step2 Final CERTIFIED REFERENCE STANDARD Step3->Final

Caption: Workflow for certifying 2,2-Difluoro-1-(pyridin-2-yl)ethanone. Water control (Step 2) is the gatekeeper before final qNMR potency assignment.

References

  • Sigma-Aldrich. 2,2-Difluoroacetophenone Product Specification & Properties. (Analogous chemistry for difluoro-pyridine derivatives). Link

  • Beilstein Journal of Organic Chemistry. Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas. (Mechanistic insight into difluoroketone synthesis and enolization/hydration). Link

  • MDPI - Molecules. Quantitative NMR as a Versatile Tool for Reference Material Preparation.[1] (Validation of qNMR vs Mass Balance). Link

  • National Institutes of Health (NIH) - PMC.Stability Studies of

    
    -difluoroketones in Biological Matrices. (Data on hydration and stability of difluoroketones). Link
    
  • Alfa Chemistry. 19F NMR Chemical Shift Table. (Reference for expected chemical shifts of difluoro groups). Link

Sources

2,2-Difluoro-1-(pyridin-2-yl)ethanone vs. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of covalent inhibitors for serine proteases and esterases, the choice between 2,2-Difluoro-1-(pyridin-2-yl)ethanone (DFPE) and 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone (TFPE) represents a critical decision between potency and kinetic selectivity .

  • TFPE (Trifluoromethyl ketone): The "Sledgehammer." It offers maximal electrophilicity and nanomolar potency but suffers from high hydration rates, leading to slow-binding kinetics and potential promiscuity.

  • DFPE (Difluoromethyl ketone): The "Scalpel." It provides a tuned electrophilicity profile with faster equilibration times and improved selectivity, often at the cost of absolute potency.

This guide details the mechanistic divergence of these two warheads and provides validated protocols for their evaluation in biological assays.

Mechanistic Divergence: The Hydration Trap

The biological activity of these molecules is governed by the electrophilicity of the carbonyl carbon, which is heavily influenced by the adjacent fluorine atoms and the pyridine ring.

The Hydration Equilibrium

In aqueous biological buffers, these ketones exist in an equilibrium between the active ketone form and the inactive gem-diol (hydrate) form.

  • TFPE: Due to the strong electron-withdrawing effect of three fluorines, the equilibrium lies heavily toward the hydrate (>95% in water). The enzyme must either bind the rare ketone form (requiring desolvation) or bind the hydrate and dehydrate it in situ. This creates a high energy barrier, resulting in slow-binding inhibition .

  • DFPE: With only two fluorines, the carbonyl is less electron-deficient. The ketone fraction is higher, allowing for faster onset of inhibition and more "drug-like" binding kinetics.

Mechanism of Action (Transition State Mimicry)

Both molecules act as Transition State Analogs . The active site serine hydroxyl attacks the carbonyl carbon to form a stable, tetrahedral hemiketal adduct. The pyridine nitrogen often plays a crucial role by hydrogen-bonding to the catalytic histidine, anchoring the inhibitor.

Mechanism cluster_0 Aqueous Equilibrium cluster_1 Enzyme Active Site Ketone Active Ketone (R-CO-CF3/CHF2) Hydrate Inactive Gem-Diol (R-C(OH)2-CF3/CHF2) Ketone->Hydrate +H2O (Fast) Complex Tetrahedral Adduct (Transition State Mimic) Ketone->Complex Nucleophilic Attack Hydrate->Ketone -H2O (Slow for TFPE) Enzyme Serine Protease (Ser-OH) Enzyme->Complex

Figure 1: The Hydration Trap. TFPE exists predominantly as the inactive gem-diol. Effective inhibition requires the energetically unfavorable dehydration step, leading to slow-binding kinetics.

Comparative Performance Data

The following data summarizes the general performance trends observed when comparing Pyridyl-TFPE and Pyridyl-DFPE warheads against typical serine esterase targets (e.g., Juvenile Hormone Esterase, AChE, FAAH).

FeatureTFPE (Trifluoro) DFPE (Difluoro) Implication
Electrophilicity Very HighModerate to HighTFPE binds tighter; DFPE is more selective.
Hydration (

)
> 0.95 (Mostly Hydrate)0.20 - 0.70 (Mixed)TFPE requires pre-incubation to reach equilibrium.
Binding Kinetics Slow-Binding (Time-dependent)Fast-Binding (Rapid equilibrium)TFPE

shifts over time; DFPE is stable.
Potency (

)
Low nM (e.g., 1–50 nM)High nM to

M (e.g., 50–500 nM)
TFPE is 10–100x more potent in vitro.
Off-Rate (

)
Very SlowModerateTFPE mimics "irreversible" inhibition functionally.
Metabolic Liability Potential fluoroacetate release (if alkyl chain)Generally more stableDFPE is often preferred for in vivo PK.

Critical Insight: While TFPE appears superior in potency, its high hydration means that standard "mix-and-read" assays will drastically underestimate its potency. You must use a pre-incubation protocol.

Experimental Protocols

To accurately compare these warheads, you cannot use a generic assay. The protocol below accounts for the slow-binding nature of TFPE.

Reagent Preparation
  • Storage: Both compounds are hygroscopic. Store under nitrogen/argon at -20°C.

  • Stock Solution: Dissolve in 100% DMSO. Avoid aqueous dilutions until immediately before the assay to prevent premature hydration equilibrium shifts.

The "Shift" Assay (Time-Dependency Check)

This protocol determines if your inhibitor acts via a slow-binding mechanism (typical of TFPE).

  • Prepare Enzyme Buffer: 50 mM Tris-HCl, pH 7.4 (or specific buffer for your target).

  • Plate Setup:

    • Set A (No Pre-incubation): Add Enzyme + Substrate. Immediately add Inhibitor. Measure velocity (

      
      ).
      
    • Set B (30 min Pre-incubation): Add Enzyme + Inhibitor. Incubate for 30 mins at RT. Add Substrate. Measure velocity (

      
      ).
      
  • Readout: Kinetic mode (absorbance/fluorescence) for 10 minutes.

  • Analysis: Calculate

    
     for both sets.
    
    • If

      
      , the inhibitor is Slow-Binding .[1] (Expect this for TFPE).
      
    • If

      
      , the inhibitor is Fast-Binding . (Expect this for DFPE).
      
Determination of (Inhibition Constant)

For TFPE, a standard Michaelis-Menten plot is insufficient. Use the method of Kitz & Wilson for time-dependent inhibition.

AssayWorkflow cluster_Fast DFPE (Fast-Binding) cluster_Slow TFPE (Slow-Binding) Start Start: Dissolve Inhibitor (100% DMSO) Dilution Prepare Serial Dilutions (Keep in DMSO) Start->Dilution Split Split Workflow Dilution->Split StepF1 Mix Enzyme + Substrate Split->StepF1 DFPE StepS1 Mix Enzyme + Inhibitor Split->StepS1 TFPE StepF2 Add Inhibitor StepF1->StepF2 StepF3 Measure Immediately (Linear Velocity) StepF2->StepF3 StepS2 Incubate 30-60 mins (Equilibrium Establishment) StepS1->StepS2 StepS3 Add Substrate StepS2->StepS3 StepS4 Measure Velocity (Look for curvature) StepS3->StepS4

Figure 2: Assay Workflow Decision Tree. DFPE allows for simultaneous addition, whereas TFPE requires a pre-incubation step to allow the inhibitor to displace water and bind the active site.

Synthesis & Handling Notes

  • Synthesis: Pyridyl ketones are typically synthesized via the reaction of 2-lithiopyridine with ethyl trifluoroacetate (for TFPE) or ethyl difluoroacetate (for DFPE).

  • Purification: Avoid silica gel chromatography for TFPE if possible, as it binds strongly to silanols. Distillation or recrystallization (if solid) is preferred.

  • Safety: While the pyridyl derivatives are generally stable, metabolic cleavage of alkyl trifluoromethyl ketones can release trifluoroacetic acid or fluoroacetate (toxic). The pyridyl ring generally stabilizes the molecule against this metabolic route, but standard PPE is required.

References

  • Mechanism of Fluorinated Ketones

    • Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry.
    • )
  • Slow-Binding Kinetics (TFPE)

    • Williams, J. W., & Morrison, J. F. (1979). "The kinetics of reversible tight-binding inhibition." Methods in Enzymology.
    • Note: The definitive guide on calculating for slow-binding inhibitors like TFPE.
  • Juvenile Hormone Esterase Inhibition (Case Study)

    • Hammock, B. D., et al. (1984). "Trifluoromethyl ketones as potent, selective inhibitors of juvenile hormone esterase." Pesticide Biochemistry and Physiology.
    • Note: Direct comparison of potency where TFMKs showed nanomolar activity.
  • FAAH Inhibition (DFPE Utility)

    • Boger, D. L., et al. (2000).
    • Note: Demonstrates the utility of heterocycle-ketone warheads in modern drug design.[2]

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2,2-Difluoro-1-(pyridin-2-yl)ethanone Derivatives as Potential Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The 2,2-difluoro-1-(pyridin-2-yl)ethanone scaffold represents a promising, yet underexplored, class of compounds. The unique combination of a pyridine ring, a known pharmacophore in numerous bioactive molecules, and a difluoromethyl ketone, a potent electrophilic "warhead," makes these derivatives particularly attractive as potential inhibitors of hydrolytic enzymes, such as cysteine and serine proteases.[1][2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2,2-difluoro-1-(pyridin-2-yl)ethanone derivatives, with a focus on their potential as cysteine protease inhibitors. We will delve into the rationale behind experimental design, propose a systematic approach to SAR exploration, and provide detailed protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and optimize this promising chemical space.

The Scientific Rationale: Unpacking the Core Scaffold

The 2,2-difluoro-1-(pyridin-2-yl)ethanone scaffold can be dissected into two key pharmacophoric elements: the pyridin-2-yl group and the α,α-difluoromethyl ketone moiety . Understanding the individual contributions of these components is crucial for a logical approach to SAR studies.

  • The Pyridin-2-yl Group: The pyridine ring is a versatile heterocycle found in numerous FDA-approved drugs.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions within an enzyme's active site.[2] The 2-substitution pattern allows for specific vectoral projection of the rest of the molecule into the active site. Modifications to this ring are expected to significantly impact binding affinity and selectivity.

  • The α,α-Difluoromethyl Ketone Moiety: This functional group is a powerful tool in inhibitor design. The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of a cysteine protease, leading to the formation of a stable, reversible hemithioketal adduct.[1] This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent inhibition.[5] The difluoromethyl group also offers a favorable balance of lipophilicity and potential for hydrogen bonding, which can enhance cell permeability and metabolic stability.[6]

A Proposed Framework for Systematic SAR Exploration

A systematic SAR study of 2,2-difluoro-1-(pyridin-2-yl)ethanone derivatives would involve modifications at three key positions: the pyridine ring, the difluoromethyl ketone "warhead," and potentially the introduction of a linker. The following is a proposed roadmap for such a study, grounded in established medicinal chemistry principles.

Region 1: The Pyridine Ring

Modifications to the pyridine ring are crucial for optimizing interactions with the enzyme's binding pocket. A systematic approach would involve substitutions at the 3-, 4-, 5-, and 6-positions.

  • Electronic Effects: Introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at various positions can modulate the pKa of the pyridine nitrogen and the overall electron density of the ring. This can influence hydrogen bonding and electrostatic interactions with the target protein.

  • Steric Effects: The size and shape of substituents will probe the steric tolerance of the binding pocket. Small groups (e.g., -F, -Cl) versus bulkier groups (e.g., -phenyl, -isopropyl) can define the boundaries of the active site.

  • Hydrophobic and Hydrophilic Interactions: The introduction of hydrophobic (e.g., alkyl, aryl) or hydrophilic (e.g., -OH, -NH₂) groups can explore and optimize interactions with corresponding pockets in the enzyme.

A proposed initial library of analogs for exploring the pyridine ring is presented in the table below.

Compound Modification Rationale Predicted Impact on Activity
Parent 2,2-Difluoro-1-(pyridin-2-yl)ethanoneCore scaffoldBaseline activity
1a 5-Chloro substitutionIntroduces a halogen bond donor and alters electronics.Potential for increased potency if a halogen bond is favorable.
1b 4-Methoxy substitutionElectron-donating group, potential H-bond acceptor.Activity change will depend on the electronic and steric nature of the binding pocket.
1c 6-Methyl substitutionIntroduces steric bulk near the ketone linker.Likely to decrease activity due to steric hindrance.
1d 3-Fluoro substitutionMinimal steric change, but alters electronics.May fine-tune binding affinity.
1e 5-Phenyl substitutionIntroduces a large hydrophobic group.Potential for significant increase in potency if a hydrophobic pocket is present.
Region 2: The Difluoromethyl Ketone "Warhead"

The reactivity of the electrophilic ketone is a key determinant of inhibitory potency.

  • Varying the Degree of Fluorination: Comparing the difluoromethyl ketone with its monofluoromethyl and trifluoromethyl counterparts can fine-tune the electrophilicity of the carbonyl. A trifluoromethyl ketone is more electrophilic but may be more prone to hydration, which can affect cell permeability. A monofluoromethyl ketone is less electrophilic but may offer a different interaction profile.

  • Bioisosteric Replacements: While the difluoromethyl ketone is a potent warhead, exploring other electrophilic groups such as α-ketoamides could be a strategy to modulate reactivity and selectivity.[7]

Region 3: Isomeric Scaffolds and Heterocyclic Replacements
  • Positional Isomers: Moving the difluoroethanone moiety to the 3- or 4-position of the pyridine ring will drastically alter the geometry of the molecule and its ability to fit into the active site of the target enzyme.

  • Heterocyclic Bioisosteres: Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or thiazole can modulate the hydrogen bonding capacity and overall physicochemical properties of the molecule.[8]

Comparative Analysis with Alternative Inhibitors

The 2,2-difluoro-1-(pyridin-2-yl)ethanone scaffold should be benchmarked against other known classes of cysteine protease inhibitors.

Inhibitor Class Mechanism of Action Advantages Potential Disadvantages
Peptidyl Michael Acceptors Covalent, irreversible inhibition through Michael addition.High potency.Potential for off-target reactivity and immunogenicity.
Peptidyl Aldehydes Reversible covalent inhibition forming a hemiacetal.Good potency.Can be prone to oxidation and metabolic instability.
Nitriles Reversible covalent inhibition.Good drug-like properties.Generally lower potency than other covalent inhibitors.
2,2-Difluoro-1-(pyridin-2-yl)ethanones Reversible covalent inhibition forming a hemithioketal.Potent inhibition, good balance of reactivity and stability.[1]Relatively unexplored class of compounds.

Experimental Protocols

General Synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethanone Derivatives

A plausible synthetic route can be adapted from known methods for producing difluoromethyl ketones.[9]

Step 1: Synthesis of the β-ketoester precursor

  • To a solution of a substituted picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • In a separate flask, prepare a solution of potassium monoethyl malonate (1.5 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Add the previously prepared acid chloride solution dropwise to the malonate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-ketoester.

Step 2: Difluorination and Decarboxylation

  • Dissolve the β-ketoester (1.0 eq) in anhydrous acetonitrile.

  • Add Selectfluor® (2.5 eq) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,2-difluoro-1-(pyridin-2-yl)ethanone derivative.

In Vitro Cysteine Protease Inhibition Assay

A generic fluorescence-based assay can be used to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the cysteine protease (e.g., Cathepsin B), and the test compound at various concentrations.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the SAR Strategy and Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Substituted Picolinic Acid ketoester β-Ketoester Intermediate start->ketoester Esterification final_compound 2,2-Difluoro-1-(pyridin-2-yl)ethanone Derivative ketoester->final_compound Difluorination/ Decarboxylation assay Cysteine Protease Inhibition Assay final_compound->assay ic50 IC50 Determination assay->ic50 data Activity Data ic50->data sar_analysis Structure-Activity Relationship data->sar_analysis sar_analysis->final_compound Optimization

Caption: A conceptual diagram outlining the key regions for SAR exploration on the 2,2-difluoro-1-(pyridin-2-yl)ethanone scaffold.

Conclusion and Future Directions

The 2,2-difluoro-1-(pyridin-2-yl)ethanone scaffold holds considerable promise for the development of novel enzyme inhibitors. The logical combination of a versatile pyridine ring for optimizing binding interactions and a potent difluoromethyl ketone "warhead" for inhibiting catalytic activity provides a strong foundation for a successful drug discovery campaign. The systematic SAR exploration outlined in this guide, focusing on modifications to the pyridine ring and the ketone moiety, offers a clear path forward for researchers. Future work should focus on synthesizing the proposed analogs, evaluating them against a panel of cysteine proteases to determine potency and selectivity, and ultimately, advancing the most promising leads into further preclinical development.

References

  • Darwish, E. S. H., Khedr, M. A., & Metwally, M. A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Li, Y., et al. (2023). Pyridine-based small molecule inhibitors of SARM1 alleviate cell death caused by NADase activity. Chemical Communications. [Link]

  • Barlaam, B., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

  • Zhu, J. Y., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]

  • da Silva, A. F. M., & de Souza, M. C. B. V. (2018). Structure-activity relationships for the design of small-molecule inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. [Link]

  • Parente, V., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • MassBiologics. (2021). Investigating the SAR of RIPK1 inhibitors. Massachusetts Biotechnology Council. [Link]

  • Teng, M., et al. (2005). Structure-activity relationship study of novel necroptosis inhibitors. PubMed. [Link]

  • Tan, J. S., et al. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Publishing. [Link]

  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]

  • Blythe, N. M., et al. (2013). Evaluation of Difluoromethyl Ketones as Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor. ACS Publications. [Link]

  • Milligan, C., et al. (2021). Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. ACS Publications. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Hersey, A., & Gouverneur, V. (2014). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. [Link]

  • Ahn, K., et al. (2007). Structure-activity relationships of alpha-ketooxazole inhibitors of fatty acid amide hydrolase. PubMed. [Link]

  • Fares, M., & Aboutabl, M. E. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Taylor & Francis Online. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Fares, M., & Aboutabl, M. E. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Taylor & Francis Online. [Link]

  • Blythe, N. M. (2014). Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. eGrove - University of Mississippi. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Castineiras, A., et al. (2001). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl)ketone 2-aminobenzoylhydrazones. PubMed. [Link]

  • Garcés-Rentería, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

Sources

Benchmarking the reactivity of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reactivity Benchmarking of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Executive Summary: The "Goldilocks" Electrophile

In the landscape of fluorinated building blocks, 2,2-Difluoro-1-(pyridin-2-yl)ethanone (DFPE) occupies a critical "Goldilocks" zone. It bridges the gap between the metabolically unstable, low-reactivity 2-acetylpyridine and the hyper-electrophilic, often intractable 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone .

This guide benchmarks DFPE against these primary alternatives. The data reveals that while DFPE requires stricter moisture control due to rapid hydration, it offers superior utility in medicinal chemistry as a lipophilic hydrogen bond donor (LHBD) —a property its trifluoromethyl analog lacks.

Physicochemical Benchmarking

The following table contrasts DFPE with its direct structural competitors. Note the distinct shift in electronic properties driven by the fluorine count.

Feature2-Acetylpyridine (Non-Fluorinated)DFPE (Subject)TFPE (Trifluoromethyl Analog)
Structure



Electrophilicity LowHigh Very High (Hyper-reactive)
Hydration (

)
NegligibleSignificant (

in water)
Complete (Stable Gem-diol)
Bioisostere Role Methyl groupHydroxyl/Thiol (H-bond Donor) Steric bulk / Electron sink
Cram Chelation ModerateStrong Strong
Storage Stability Stable liquidHygroscopic solid/oil Hygroscopic liquid/hydrate

Key Insight: DFPE is often supplied as a hydrate or forms one immediately upon exposure to air. Unlike TFPE, the DFPE hydrate is easier to dehydrate chemically, restoring the reactive carbonyl.

The Hydration Challenge: Equilibrium & Detection

The most common failure mode when using DFPE is ignoring the gem-diol equilibrium . The electron-withdrawing effects of the two fluorine atoms and the pyridine ring destabilize the carbonyl, making it highly susceptible to nucleophilic attack by water.

Mechanism of Hydration

The pyridine nitrogen acts as an intramolecular base (or coordinates with solvent protons), while the electron-deficient carbonyl carbon accepts water.

HydrationEquilibrium Ketone Free Ketone (Reactive Electrophile) TS Transition State (Nu: Attack) Ketone->TS + H2O GemDiol Gem-Diol (Hydrate) (Unreactive Species) TS->GemDiol Fast GemDiol->Ketone Dehydration (Heat/Desiccant)

Figure 1: The hydration equilibrium.[1] In aqueous media, the equilibrium shifts heavily to the right (Red). Synthetic success requires shifting it left (Blue).

Protocol: Validating Purity via NMR

Before running sensitive organometallic reactions (e.g., Grignard additions), you must quantify the hydrate content.

  • Solvent Choice: Dissolve 10 mg of DFPE in DMSO-d6 (not

    
    , as acidic traces can catalyze exchange).
    
  • Acquisition: Run a standard

    
    -NMR and 
    
    
    
    -NMR.
  • Analysis:

    • Ketone Form: Look for the

      
       triplet at 
      
      
      
      ppm.
    • Hydrate Form: The signal will shift upfield (lower ppm) due to the loss of the carbonyl's anisotropy.

    • Calculation: Integrate the

      
       proton signals.
      
      
      
      

Reactivity Benchmark: Chelation-Controlled Addition

A major advantage of DFPE over non-pyridyl fluorinated ketones is the ability to utilize Cram Chelation Control to direct stereoselectivity during nucleophilic addition.

The Chelation Model

When a metal cation (e.g.,


, 

) is present, it coordinates between the Pyridine Nitrogen and the Carbonyl Oxygen . This locks the conformation, forcing the nucleophile to attack from the face opposite the bulky difluoromethyl group.

ChelationModel Metal M++ O O Metal->O N N Metal->N C_Carbonyl C=O C_Carbonyl->O C_Carbonyl->N Pyridine Ring CF2H CF2H C_Carbonyl->CF2H Steric Bulk Nu Nu- Nu->C_Carbonyl  Attack from least hindered face

Figure 2: Cram Chelation Model. The metal cation (Green) locks the pyridine and carbonyl, directing the nucleophile (Yellow) for high diastereoselectivity.

Experimental Comparison: Reduction Selectivity

When reducing DFPE with


 (no chelation) vs. 

(chelation), the stereochemical outcome changes if a chiral center exists nearby.
  • Reagent A (

    
     / MeOH):  Follows Felkin-Anh model.
    
  • Reagent B (

    
     / 
    
    
    
    ):
    Follows Cram Chelation model (High selectivity).

Bioisosteric Advantage: The Donor

This is the definitive reason to choose DFPE over the trifluoro-analog (TFPE).

  • TFPE (

    
    ):  The fluorine atoms are purely electron-withdrawing acceptors. The group is hydrophobic.
    
  • DFPE (

    
    ):  The terminal proton is sufficiently acidic (due to the two fluorines) to act as a Hydrogen Bond Donor .
    

Implication for Drug Design: If your target protein has a hydrogen bond acceptor (e.g., a backbone carbonyl) in a hydrophobic pocket, the


 group derived from DFPE can bind to it while maintaining lipophilicity. The 

group cannot.
Property


H-Bond Acidity (

)
0.00~0.15 (Comparable to Thiol)
Lipophilicity (

)
HighModerate
Metabolic Stability HighModerate (C-H can be oxidized)

Standardized Reduction Protocol

To convert DFPE to the corresponding alcohol (2,2-difluoro-1-(pyridin-2-yl)ethanol) for benchmarking yield:

  • Dehydration (Critical Step): Dissolve DFPE (1.0 eq) in dry Methanol. Add activated 3Å molecular sieves and stir for 30 min. Reason: Removes water to prevent borohydride decomposition.

  • Cooling: Cool to

    
    .
    
  • Addition: Add

    
     (1.2 eq) portion-wise over 10 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Quench: After 1 hour, quench with saturated

    
    .
    
  • Extraction: Extract with DCM (Dichloromethane). Caution: The product is somewhat polar due to the pyridine N.

  • Benchmark Yield: Expect 85-95% yield. If yield is <70%, the starting material was likely wet.

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry. Link

  • Reetz, M. T. (1999). Chelation-Controlled Nucleophilic Additions to Chiral

    
    -Alkoxy Carbonyl Compounds. Accounts of Chemical Research. Link
    

Sources

In vitro and in vivo studies of 2,2-Difluoro-1-(pyridin-2-yl)ethanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 2,2-Difluoro-1-(pyridin-2-yl)ethanone (PDFMK) scaffold represents a specialized class of transition-state pharmacophores used primarily in the design of reversible covalent inhibitors for serine and cysteine hydrolases. This guide provides a technical comparison of PDFMK analogs, focusing on their application as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and calcium-independent Phospholipase A2 (iPLA2) .

Executive Summary

The 2,2-difluoro-1-(pyridin-2-yl)ethanone moiety functions as an electrophilic "warhead" that mimics the tetrahedral transition state of amide or ester hydrolysis. Unlike traditional irreversible inhibitors (e.g., fluorophosphonates like MAFP), PDFMK analogs typically exhibit slow-binding, reversible inhibition . This profile reduces the risk of permanent off-target adduction (immunogenicity) while maintaining high potency.

Key Differentiator: The pyridine nitrogen provides a critical "anchoring" hydrogen bond within the active site (e.g., to the oxyanion hole or catalytic residues), significantly enhancing potency compared to phenyl-based difluoromethyl ketones.

Mechanistic Insight: The "Anchored Hydrate" Model

The biological activity of PDFMK analogs relies on two simultaneous molecular events:

  • Hydration: The electron-withdrawing fluorine atoms and the pyridine ring destabilize the ketone, favoring the formation of a gem-diol (hydrate) in aqueous solution. This hydrate mimics the tetrahedral intermediate of substrate hydrolysis.[1][2]

  • Anchoring: The pyridine nitrogen accepts a hydrogen bond from the enzyme's active site (e.g., the cytosolic loop in FAAH), locking the inhibitor in a bioactive conformation.

Mechanism of Action Diagram

PDFMK_Mechanism cluster_0 Inhibitor State (Solution) cluster_1 Enzyme-Inhibitor Complex Ketone Ketone Form (Electrophilic) Hydrate Gem-Diol Form (Transition State Mimic) Ketone->Hydrate H2O (K_hyd) Binding Active Site Binding (Non-covalent) Hydrate->Binding Recognition TS_Mimicry Tetrahedral Adduct (Hemiketal Formation) Binding->TS_Mimicry Serine Nucleophile Attack Pyridine_N Pyridine Nitrogen Enzyme_Res Enzyme Residue (e.g., FAAH Lys142) Pyridine_N->Enzyme_Res H-Bond Anchor

Caption: The PDFMK scaffold exists in equilibrium between ketone and hydrate forms. The pyridine nitrogen anchors the molecule, positioning the electrophilic carbon for reversible hemiketal formation with the catalytic serine.

In Vitro Comparative Analysis

Potency & Selectivity: PDFMK vs. Standard Inhibitors

The following table compares a representative PDFMK analog (Compound A ) against standard reference inhibitors for FAAH and iPLA2.

Compound ClassRepresentative AgentTargetIC50 / Ki (nM)MechanismReversibility
PDFMK Analog FKGK18 iPLA2β ~25 Transition State Mimic Reversible
Haloenol LactoneBEL (Bromoenol lactone)iPLA2β~60Alkylation (Suicide)Irreversible
PDFMK Analog OL-135 Derivative FAAH 4.7 Transition State Mimic Reversible
CarbamateURB597FAAH4.6CarbamylationIrreversible
UreaPF-3845FAAH16CarbamylationIrreversible

Analysis:

  • vs. BEL: FKGK18 (a PDFMK) offers superior selectivity for iPLA2β over iPLA2γ (200-fold) compared to BEL (10-fold), and avoids the non-specific alkylation of thiols common with haloenol lactones.

  • vs. URB597: While potency is comparable, PDFMK analogs do not covalently modify the enzyme permanently, potentially offering a safer toxicological profile for chronic dosing.

Structure-Activity Relationship (SAR) Trends

Modifications to the pyridine ring significantly impact potency (


).
  • Electron Withdrawal (3-position): Adding electron-withdrawing groups (e.g., -F, -Cl) at the 3-position of the pyridine increases the electrophilicity of the ketone, enhancing

    
     and potency.
    
  • Steric Bulk (6-position): Substituents at the 6-position often clash with the active site wall, drastically reducing potency.

In Vivo Performance & Protocols

Efficacy in Disease Models

PDFMK analogs have demonstrated efficacy in models where "on-demand" restoration of lipid signaling is beneficial.

  • Diabetic Beta-Cell Protection:

    • Model: NOD mice / Streptozotocin-induced diabetes.

    • Compound: FKGK18 (iPLA2β inhibitor).[3]

    • Outcome: Reduced incidence of diabetes and preserved insulin secretion. FKGK18 prevents the hydrolysis of membrane phospholipids, mitigating ER stress-induced apoptosis in beta-cells.

  • Analgesia (FAAH Inhibition):

    • Model: Carrageenan-induced inflammation.

    • Outcome: PDFMK analogs increase endogenous anandamide (AEA) levels, reducing hyperalgesia without the catalepsy associated with direct CB1 agonists.

Experimental Protocol: Enzyme Inhibition Assay

To validate the potency of a PDFMK analog.

Materials:

  • Recombinant Human FAAH or iPLA2β.

  • Substrate: Arachidonoyl-AMC (fluorescent).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Preparation: Dissolve PDFMK analog in DMSO. Prepare 10-point serial dilution.

  • Pre-incubation: Incubate enzyme (20 nM) with inhibitor for 10 minutes at 37°C. Note: Pre-incubation is critical for slow-binding inhibitors to reach equilibrium.

  • Initiation: Add Arachidonoyl-AMC (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Fit the slope (velocity) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.

Synthesis Pathway (General)

The synthesis of the 2,2-difluoro-1-(pyridin-2-yl)ethanone core typically involves the reaction of a 2-metallopyridine with a difluoroacetic acid derivative.

Synthesis_Workflow Step1 2-Bromopyridine + n-BuLi Step2 Lithio-pyridine Intermediate Step1->Step2 -78°C, THF Step4 2,2-Difluoro-1-(pyridin-2-yl)ethanone (Core Scaffold) Step2->Step4 + Step 3 Step3 Ethyl Difluoroacetate (Electrophile) Step5 Coupling to Lipophilic Tail Step4->Step5 Functionalization

Caption: General synthetic route. The lithiated pyridine attacks the difluoroester to form the key ketone warhead.

References

  • Discovery of FKGK18 as a Potent Inhibitor of iPLA2β. Source:Journal of Medicinal Chemistry. Link:[Link]

  • Mechanistic Basis of FAAH Inhibition by α-Ketoheterocycles. Source:PNAS (Proceedings of the National Academy of Sciences). Link:[Link]

  • Transition State Analog Inhibitors of Hydrolases. Source:Chemical Reviews. Link:[Link]

  • Comparison of Reversible vs. Irreversible FAAH Inhibitors. Source:Nature Reviews Drug Discovery. Link:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,2-Difluoro-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound with significant potential in medicinal chemistry and drug development, 2,2-Difluoro-1-(pyridin-2-yl)ethanone requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in the principles of chemical safety and informed by data on analogous compounds.

Understanding the Hazard: An Expert's Perspective

Based on data from structurally related compounds, we can anticipate the following hazards:

  • Skin and Eye Irritation: Similar to other α-halo ketones and pyridyl compounds, this substance is likely to cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3]

  • Flammability: The pyridine component suggests that the compound may be a flammable liquid and vapor.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2,2-Difluoro-1-(pyridin-2-yl)ethanone. The following table summarizes the recommended PPE, drawing from best practices for handling similar chemical classes.[4][5]

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Butyl rubber or PVA recommended). Double-gloving is advised.To prevent skin contact and absorption. Nitrile gloves may offer limited protection and should be used with caution, checking manufacturer compatibility data.[6]
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors. Standard safety glasses are insufficient.[3][7]
Body A fully-buttoned, long-sleeved laboratory coat.To protect skin and clothing from spills.[6]
Respiratory Use only in a certified chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator may be necessary.To prevent inhalation of harmful vapors or aerosols.[4]
Feet Closed-toe shoes.To protect feet from spills.[5]
Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to minimize exposure and ensure safe handling from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8]

    • Keep the container tightly closed.

    • Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

  • Laboratory Handling:

    • All work must be conducted within a properly functioning and certified chemical fume hood.[6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

    • Use spark-proof tools and equipment to prevent ignition.[8]

    • Avoid breathing vapors or mist.[2]

    • Prevent contact with skin and eyes.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • In Case of a Spill:

    • Evacuate the area and prevent entry.

    • Remove all sources of ignition.[8]

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9][10]

    • Do not let the chemical enter drains.[7][9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle. All waste containing 2,2-Difluoro-1-(pyridin-2-yl)ethanone must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed chemical destruction facility.[11]

    • Contaminated materials, including gloves, lab coats, and absorbent materials, must also be disposed of as hazardous waste.

    • Empty containers should be triple-rinsed (or equivalent) before recycling or disposal, with the rinsate collected as hazardous waste.[11]

Visualizing the Workflow: From Cradle to Grave

The following diagram illustrates the key stages of handling 2,2-Difluoro-1-(pyridin-2-yl)ethanone, emphasizing the critical safety and disposal checkpoints.

cluster_receiving Receiving & Storage cluster_handling Laboratory Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely (Cool, Dry, Ventilated) Inspect->Store Prep Don PPE Store->Prep Transfer to Lab Work Work in Fume Hood Prep->Work Clean Decontaminate Workspace Work->Clean Collect Collect Waste (Labeled Container) Clean->Collect Segregate Waste Dispose Dispose via Licensed Vendor Collect->Dispose Spill Spill Occurs Evacuate Evacuate & Secure Spill->Evacuate Cleanup Spill Cleanup Evacuate->Cleanup

Caption: Workflow for handling 2,2-Difluoro-1-(pyridin-2-yl)ethanone.

References

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Vigon International. (2015).
  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Apollo Scientific. (2023). 1-(5-methoxypyridin-2-yl)
  • Defense Centers for Public Health. Recommendations on the Selection of PPE for Radiological Incidents.
  • Princeton University. Handling Radioactive Materials Safely | Office of Environmental Health and Safety. [Link]

  • Steamaction. (2020).
  • KISHIDA CHEMICAL CO., LTD. (2023). 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)
  • Sloop, J. C., et al.
  • ACS Publications. On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates | Organic Letters. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.